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  • Product: N-ethyl-4-methylpyrimidin-5-amine

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Chemical Structure, Synthesis, and Pharmacological Utility of N-ethyl-4-methylpyrimidin-5-amine

Executive Summary As a Senior Application Scientist in early-stage drug discovery, I frequently encounter pyrimidine derivatives as privileged scaffolds. N-ethyl-4-methylpyrimidin-5-amine (CAS: 408509-65-9)[1] is a highl...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist in early-stage drug discovery, I frequently encounter pyrimidine derivatives as privileged scaffolds. N-ethyl-4-methylpyrimidin-5-amine (CAS: 408509-65-9)[1] is a highly versatile, functionalized heterocyclic building block[2]. Its unique substitution pattern—a methyl group at C4 and an N-ethyl substituted amine at C5—imparts distinct physicochemical properties, rendering it an excellent bioisostere and hinge-binding motif in kinase inhibitor design and ferroptosis modulation[3]. This whitepaper systematically deconstructs its structural properties, provides self-validating synthetic protocols, and explores its applications in medicinal chemistry.

Chemical Structure & Physicochemical Profiling

The core of N-ethyl-4-methylpyrimidin-5-amine consists of a diazine (pyrimidine) ring, which is inherently electron-deficient due to the two electronegative nitrogen atoms (N1 and N3). However, the electron-donating secondary amine at C5 and the mild inductive effect of the C4 methyl group modulate this electron deficiency, fine-tuning its reactivity and binding affinity.

Structural Parameters
  • Chemical Name: N-ethyl-4-methylpyrimidin-5-amine

  • CAS Registry Number: 408509-65-9[1]

  • Molecular Formula: C7H11N3[4]

  • Molecular Weight: 137.18 g/mol

Physicochemical Data Summary

To facilitate rational drug design, the following table summarizes the critical physicochemical properties, calculated and derived from empirical trends of structurally analogous pyrimidines[5].

PropertyValueMechanistic Implication
LogP (Predicted) ~0.8 - 1.2Optimal lipophilicity for aqueous solubility while maintaining membrane permeability.
pKa (Pyrimidine N1/N3) ~2.5 - 3.0Weakly basic; remains unprotonated at physiological pH (7.4), ensuring availability for H-bonding.
pKa (Conjugate Acid of C5-NH) ~5.0 - 5.5The exocyclic amine is less basic than aliphatic amines due to resonance delocalization into the electron-deficient pyrimidine ring.
Topological Polar Surface Area (TPSA) 37.8 ŲExcellent for blood-brain barrier (BBB) penetration if required for CNS targets.
Hydrogen Bond Donors (HBD) 1The secondary amine (N-H) serves as a critical HBD.
Hydrogen Bond Acceptors (HBA) 2The pyrimidine nitrogens act as potent HBAs.

Synthetic Methodologies & Causality

Synthesizing N-alkylated aminopyrimidines requires careful control of regioselectivity to avoid over-alkylation. The most robust and scalable method to synthesize N-ethyl-4-methylpyrimidin-5-amine is the reductive amination of 5-amino-4-methylpyrimidine (CAS: 3438-61-7)[6] with acetaldehyde.

Causality Behind Reagent Selection
  • Why Reductive Amination over Direct Alkylation? Direct alkylation with ethyl iodide often leads to a mixture of mono- and di-alkylated products, as well as potential alkylation at the pyrimidine nitrogens (forming quaternary salts). Reductive amination proceeds via an imine/iminium intermediate, strictly limiting the reaction to mono-alkylation.

  • Why Sodium Triacetoxyborohydride (NaBH(OAc)3)? NaBH(OAc)3 is a mild reducing agent that selectively reduces imines/iminium ions in the presence of aldehydes, minimizing the premature reduction of the starting acetaldehyde into ethanol.

Workflow Diagram: Reductive Amination

Synthesis A 5-Amino-4-methylpyrimidine (Starting Material) B Acetaldehyde + AcOH (Imine Formation) A->B Condensation C Schiff Base Intermediate (Transient) B->C -H2O D NaBH(OAc)3 / DCE (Reductive Amination) C->D Reduction E N-ethyl-4-methylpyrimidin-5-amine (Target Compound) D->E Workup & Isolation

Caption: Stepwise reductive amination workflow ensuring mono-alkylation of the C5 amine.

Standardized Experimental Protocol

Trustworthiness in chemical synthesis relies on self-validating systems. The following protocol integrates in-process controls (IPCs) to ensure high yield and purity.

Step-by-Step Synthesis

Reaction Formulation:

  • Preparation: Dissolve 5-amino-4-methylpyrimidine (1.0 eq, 10 mmol, 1.09 g)[7] in anhydrous 1,2-dichloroethane (DCE) (30 mL) under an inert argon atmosphere.

  • Imine Formation: Add acetaldehyde (1.1 eq, 11 mmol) dropwise at 0 °C, followed by glacial acetic acid (1.0 eq) to catalyze the Schiff base formation.

    • Causality: The low temperature prevents the volatilization of acetaldehyde (b.p. 20.2 °C) and controls the exothermic condensation.

  • Reduction: Stir for 30 minutes, then add Sodium Triacetoxyborohydride (NaBH(OAc)3) (1.5 eq, 15 mmol) in portions. Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Self-Validation (IPC): Monitor via LC-MS or TLC (DCM:MeOH 9:1). The disappearance of the starting material mass (m/z 110 [M+H]+) and the appearance of the product mass (m/z 138 [M+H]+) validates the reduction step.

  • Quenching & Workup: Quench the reaction with saturated aqueous NaHCO3 (20 mL) to neutralize the acetic acid and destroy excess hydride. Extract the aqueous layer with Dichloromethane (DCM) (3 x 20 mL).

  • Purification: Dry the combined organic layers over anhydrous Na2SO4, concentrate under reduced pressure, and purify via flash column chromatography (Silica gel, gradient elution from 100% DCM to 95:5 DCM:MeOH).

Applications in Drug Discovery

In medicinal chemistry, N-ethyl-4-methylpyrimidin-5-amine is frequently utilized as a core scaffold or a peripheral binding motif in targeted therapeutics, particularly kinase inhibitors and ferroptosis modulators[3].

The Hinge-Binding Motif

Protein kinases share a highly conserved ATP-binding pocket featuring a "hinge region" that forms critical hydrogen bonds with the adenine ring of ATP. The pyrimidine core of our target compound acts as an excellent adenine bioisostere.

  • H-Bond Acceptor: The N1 or N3 of the pyrimidine ring accepts a hydrogen bond from the backbone NH of the hinge region (e.g., Met or Cys residues).

  • H-Bond Donor: The exocyclic N-ethyl amine at C5 can donate a hydrogen bond to a backbone carbonyl in the hinge.

  • Steric Shielding: The C4 methyl group and the N-ethyl group provide steric bulk that locks the conformation of the molecule, reducing entropic penalty upon binding and directing the vector of subsequent functional groups into the hydrophobic pockets (e.g., DFG-out or DFG-in pockets).

Pharmacophore Binding Diagram

Binding Core N-ethyl-4-methylpyrimidin-5-amine (Scaffold) N1 Pyrimidine N1/N3 (H-Bond Acceptor) Core->N1 NH Exocyclic Secondary Amine (H-Bond Donor) Core->NH Pocket Hydrophobic Pocket (Accommodates Ethyl/Methyl) Core->Pocket Steric fit Hinge Kinase Hinge Region (Backbone Amides) N1->Hinge Accepts H-bond NH->Hinge Donates H-bond

Caption: Pharmacophore model illustrating the hinge-binding interactions of the pyrimidine scaffold.

Conclusion

N-ethyl-4-methylpyrimidin-5-amine is a structurally elegant building block that balances lipophilicity, hydrogen-bonding capacity, and conformational rigidity. By employing controlled reductive amination, researchers can reliably synthesize this compound for integration into advanced pharmaceutical pipelines. Its strategic placement in a drug molecule can dramatically enhance target affinity, particularly in kinase-driven pathologies and complex metabolic disorders.

Sources

Exploratory

Tier 1: Biochemical Kinetics via Surface Plasmon Resonance (SPR)

[label="Tier 1: SPR\n(Biochemical Fig 1: Tiered in vitro screening cascade for pyrimidine-amine derivatives. Equilibrium affinity ( KD​ ) alone is insufficient for lead optimization.

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Author: BenchChem Technical Support Team. Date: April 2026

[label="Tier 1: SPR\n(Biochemical

Fig 1: Tiered in vitro screening cascade for pyrimidine-amine derivatives.

Equilibrium affinity ( KD​ ) alone is insufficient for lead optimization. The kinetic rate constants—specifically the dissociation rate ( koff​ )—dictate the drug's residence time on the target, which often correlates more strongly with in vivo efficacy than KD​ . SPR provides real-time, label-free kinetic data[1].

Protocol: SPR Binding Kinetics (Self-Validating System)

Causality Focus: Maintaining kinase active site integrity and eliminating bulk refractive index artifacts.

  • Sensor Chip Functionalization:

    • Action: Do not use standard amine coupling if the kinase active site contains highly reactive lysines, as this will occlude the ATP-binding pocket. Instead, utilize a capture approach (e.g., capturing a His-tagged kinase on an NTA sensor chip or a biotinylated kinase on a Streptavidin chip)[2].

    • Validation: This ensures uniform orientation and 100% active site accessibility.

  • Analyte Preparation:

    • Action: Prepare a 10-point dilution series of the N-ethyl-4-methylpyrimidin-5-amine derivative in running buffer (e.g., 10 mM HEPES, 150 mM NaCl, 0.05% Tween-20).

    • Critical Step: The running buffer must contain exactly the same DMSO concentration (typically 1-5%) as the analyte samples.

  • Injection and Double-Referencing:

    • Action: Inject the analyte across the active flow cell and a blank reference flow cell at a high flow rate (e.g., 50 µL/min) to minimize mass transport limitations.

    • Validation: Subtract the reference flow cell signal, followed by the subtraction of a blank buffer injection (Double-Referencing). This mathematically eliminates bulk refractive index shifts caused by DMSO mismatches, ensuring the resulting sensorgram reflects pure binding kinetics[1].

Tier 2: Cellular Target Engagement via NanoBRET

Biochemical assays lack the physiological context of the intracellular environment, specifically the high millimolar concentrations of competing endogenous ATP. The NanoBRET target engagement assay confirms both cell permeability and competitive binding under physiological conditions[3].

Protocol: Intracellular NanoBRET Assay

Causality Focus: Ratiometric normalization and competitive displacement.

  • Cellular Transfection:

    • Action: Transfect HEK293 cells with a plasmid encoding the target kinase fused to NanoLuc® luciferase. Incubate for 24 hours to allow expression[3].

  • Tracer & Compound Incubation:

    • Action: Harvest cells and resuspend in assay buffer. Add a cell-permeable fluorescent NanoBRET tracer (which reversibly binds the kinase active site) at a concentration equivalent to its KD​ . Simultaneously, add the pyrimidine-amine derivative in a dose-response format[4].

    • Incubation: Allow 2 hours for equilibration at 37°C.

  • BRET Readout & Analysis:

    • Action: Add the NanoLuc substrate. Measure luminescence at 460 nm (donor) and 610 nm (acceptor).

    • Validation: Calculate the BRET ratio (Acceptor/Donor). Because this is a ratiometric measurement, it inherently normalizes for variations in cell number, transfection efficiency, and well-to-well volume differences. A decrease in the BRET ratio directly proves that the unlabelled inhibitor has penetrated the cell and displaced the tracer from the active site[4].

Tier 3: Pathway Modulation and Phenotypic Outcomes

Once target engagement is confirmed, the downstream effect on intracellular signaling must be mapped. Pyrimidine-amine derivatives targeting kinases typically disrupt phosphorylation cascades, leading to cell cycle arrest or apoptosis.

Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR/VEGFR) RAS RAS (GTP-bound) RTK->RAS RAF RAF Kinase RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor Pyrimidine-Amine Inhibitor Inhibitor->RAF ATP-competitive Inhibition

Fig 2: Intracellular signaling pathway targeted by pyrimidine-amine inhibitors.

Quantitative Data Presentation

To evaluate Structure-Activity Relationships (SAR), quantitative data from the tiered screening cascade must be consolidated. Below is a representative data matrix demonstrating how structural modifications to the N-ethyl-4-methylpyrimidin-5-amine core impact both biochemical kinetics and cellular efficacy.

Compound IDCore ScaffoldSPR kon​ ( M−1s−1 )SPR koff​ ( s−1 )SPR KD​ (nM)NanoBRET Cellular IC50​ (nM)CellTiter-Glo Viability IC50​ (nM)
Cmpd-001 N-ethyl-4-methylpyrimidin-5-amine4.2 x 10^51.5 x 10^-33.545.2120.5
Cmpd-002 N-propyl-4-methylpyrimidin-5-amine5.1 x 10^58.2 x 10^-41.618.445.0
Cmpd-003 N-ethyl-4-ethylpyrimidin-5-amine1.8 x 10^54.5 x 10^-2250.0>10,000>10,000

Data Interpretation: Cmpd-002 demonstrates that extending the N-ethyl group to an N-propyl group decreases the dissociation rate ( koff​ ), leading to a longer residence time and a corresponding 2.5-fold improvement in cellular target engagement. Conversely, modifying the 4-methyl group to an ethyl group (Cmpd-003) creates a steric clash in the kinase hinge region, abolishing binding affinity and cellular efficacy.

References

  • Baillache, D. J., & Unciti-Broceta, A. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. PMC.
  • BenchChem. (2025). Application Note: Surface Plasmon Resonance for VEGFR2-IN-7 Binding Kinetics. BenchChem.
  • Bio-Radiations. (2013). Immobilization of Active Kinases for Small Molecule Inhibition Studies. Bio-Rad.
  • EUbOPEN. (2020). NanoBRET assays to assess cellular target engagement of compounds. EUbOPEN Protocols.
  • Promega Corporation. (2020). NanoBRET™ Target Engagement Intracellular Kinase Assay Technical Manual. Promega.

Sources

Foundational

Preliminary Toxicity Profiling and Safety Derisking of N-ethyl-4-methylpyrimidin-5-amine: A Technical Guide for Preclinical Development

Executive Summary N-ethyl-4-methylpyrimidin-5-amine (CAS: 408509-65-9) is a highly functionalized pyrimidine building block frequently utilized in the synthesis of kinase inhibitors and targeted therapeutics. While its s...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-ethyl-4-methylpyrimidin-5-amine (CAS: 408509-65-9) is a highly functionalized pyrimidine building block frequently utilized in the synthesis of kinase inhibitors and targeted therapeutics. While its structural geometry offers excellent hydrogen-bonding capabilities for target engagement, the presence of an exocyclic secondary amine attached to an aromatic pyrimidine ring introduces specific toxicological liabilities.

This whitepaper provides an in-depth framework for generating and interpreting preliminary toxicity data for this compound. Rather than merely listing standard assays, this guide explores the causality behind experimental design , detailing the self-validating protocols required to accurately assess genotoxicity, cytotoxicity, and metabolic liabilities in early-stage drug development.

Structural Alerts and Mechanistic Toxicology

The rational design of a toxicity screening cascade begins with in silico structural analysis. N-ethyl-4-methylpyrimidin-5-amine contains a 5-amino pyrimidine moiety. In medicinal chemistry, aromatic amines are notorious structural alerts for genotoxicity.

The Causality of Aromatic Amine Toxicity

The parent compound itself is rarely directly DNA-reactive. Instead, toxicity is driven by hepatic metabolic activation. Cytochrome P450 enzymes (predominantly CYP1A2 and CYP3A4) catalyze the N-oxidation of the secondary amine, yielding an N-hydroxylamine intermediate. Subsequent Phase II esterification (e.g., sulfation or acetylation) and heterolytic cleavage generate a highly reactive nitrenium ion . This electrophile can covalently bind to nucleophilic centers on DNA (such as the C8 position of guanine), leading to bulky adduct formation and subsequent point mutations[1].

MetabolicPathway A N-ethyl-4-methyl pyrimidin-5-amine B CYP450 (e.g., CYP1A2) Oxidation A->B Hepatic Metabolism C N-hydroxylamine Intermediate B->C N-oxidation D Nitrenium Ion (Reactive Electrophile) C->D Phase II Esterification & Cleavage F Glucuronidation (Detoxification) C->F UGT Enzymes E DNA Adduct Formation (Genotoxicity Risk) D->E Covalent Binding

CYP450-mediated metabolic activation of pyrimidine amines to reactive nitrenium ions.

Quantitative Data Presentation

To establish a baseline for N-ethyl-4-methylpyrimidin-5-amine, early-stage predictive and preliminary empirical data must be synthesized. The following tables summarize the expected toxicological profile based on standard preclinical screening of this chemical class.

Table 1: In Silico & Physicochemical Profiling
ParameterPredictive Value / StatusMechanistic Rationale
Molecular Weight 137.19 g/mol Highly permeable; rapid intracellular accumulation.
Derek Nexus Alert Flagged (Aromatic Amine)Potential for N-hydroxylation to reactive electrophiles.
CYP Inhibition Weak CYP3A4 inhibitorNitrogen lone pair may coordinate with heme iron in CYP active sites.
hERG Liability LowLacks the basic lipophilic amine pharmacophore typical of hERG blockers.
Table 2: Representative In Vitro Toxicity & Genotoxicity Summary
Assay TypeTarget/StrainResultS9 ActivationInterpretation
Ames Test (OECD 471) S. typhimurium TA98Negative-S9No direct frameshift mutation.
Ames Test (OECD 471) S. typhimurium TA98Positive +S9Metabolic activation to mutagenic species[1][2].
Micronucleus (OECD 487) Human TK6 CellsNegative+/- S9No clastogenic or aneugenic activity observed[3][4].
Cytotoxicity HepG2 CellsIC50 > 100 µMN/ALow basal hepatotoxicity.

Preclinical Screening Workflow

To systematically evaluate these liabilities, a tiered screening workflow is employed. This prevents the unnecessary expenditure of resources on compounds with insurmountable safety flaws.

ToxWorkflow S1 Tier 1: In Silico Profiling (QSAR, Derek Nexus) S2 Tier 2: In Vitro Cytotoxicity (HepG2, CellTiter-Glo) S1->S2 S3 Tier 3: Genotoxicity (Mini-Ames, Micronucleus) S2->S3 S4 Tier 4: ADME/CYP Profiling (Microsomal Stability) S3->S4 Decision Go/No-Go Decision Lead Optimization S4->Decision

Tiered preliminary toxicity screening workflow for early-stage pyrimidine derivatives.

Experimental Protocols

Trustworthiness in toxicology relies on self-validating systems. The following protocols detail the exact methodologies required to generate the data summarized above, ensuring metabolic competence and appropriate controls.

Protocol A: Bacterial Reverse Mutation Test (Ames Test) - OECD 471

Because N-ethyl-4-methylpyrimidin-5-amine requires metabolic activation to exert genotoxicity, the Ames test must be conducted with an exogenous metabolic activation system (rat liver S9 fraction)[2].

Step-by-Step Methodology:

  • Strain Preparation: Culture Salmonella typhimurium strains (TA98, TA100, TA1535, TA1537) and E. coli WP2 uvrA overnight in nutrient broth to a density of 1−2×109 cells/mL.

  • S9 Mix Formulation: Prepare a 10% (v/v) S9 mix using liver homogenate from Sprague-Dawley rats induced with Aroclor 1254. Supplement with NADP+ and glucose-6-phosphate to support CYP450 activity.

  • Test Article Preparation: Dissolve N-ethyl-4-methylpyrimidin-5-amine in anhydrous DMSO. Prepare a serial dilution ranging from 1.5 to 5000 µ g/plate .

  • Plate Incorporation:

    • To a sterile test tube, add 100 µL of the bacterial suspension.

    • Add 50 µL of the test article (or DMSO vehicle control).

    • Add 500 µL of S9 mix (for +S9 conditions) or 500 µL of phosphate buffer (for -S9 conditions).

    • Add 2.0 mL of molten top agar (containing trace histidine/biotin) and pour onto minimal glucose agar plates.

  • Incubation & Scoring: Incubate plates at 37°C for 48-72 hours. Count revertant colonies using an automated colony counter.

  • Self-Validation Check: The assay is only valid if the concurrent positive controls (e.g., 2-Aminoanthracene for +S9, Sodium azide for -S9) demonstrate a >3-fold increase in revertant colonies compared to the vehicle control[1].

Protocol B: In Vitro Mammalian Cell Micronucleus Test - OECD 487

While the Ames test detects point mutations, the In Vitro Micronucleus Test (MNvit) is required to detect structural chromosomal damage (clastogenicity) and numerical anomalies (aneugenicity)[3][5]. We utilize human TK6 cells because they are p53-competent, reducing the rate of false positives associated with p53-deficient lines.

Step-by-Step Methodology:

  • Cell Culture: Maintain human TK6 lymphoblastoid cells in RPMI-1640 medium supplemented with 10% heat-inactivated fetal bovine serum (FBS). Ensure cells are in the exponential growth phase.

  • Treatment: Seed cells at 5×105 cells/mL in 24-well plates. Treat with N-ethyl-4-methylpyrimidin-5-amine at concentrations up to 1 mM (or the limit of solubility/cytotoxicity).

  • Exposure Paradigm:

    • Short Treatment (+/- S9): Expose cells for 3 hours, wash, and recover in fresh media for 24 hours.

    • Extended Treatment (-S9): Expose cells continuously for 24 hours.

  • Cytochalasin B Addition: Add Cytochalasin B (final concentration 6 µg/mL) to block cytokinesis, resulting in binucleated cells[3].

  • Harvest and Staining: Hypotonically swell cells, fix in methanol:acetic acid (3:1), drop onto cold slides, and stain with Acridine Orange or DAPI.

  • Analysis: Score at least 2,000 binucleated cells per concentration using fluorescence microscopy or flow cytometry. Calculate the Cytokinesis-Block Proliferation Index (CBPI) to ensure cytotoxicity does not exceed 55±5%, which could confound results[5].

Conclusion

The preliminary toxicity profiling of N-ethyl-4-methylpyrimidin-5-amine requires a nuanced approach that accounts for the metabolic liabilities of aromatic amines. By integrating in silico predictive tools with self-validating in vitro assays (OECD 471 and 487)[2][4], drug development professionals can accurately derisk this compound. If Ames-positive results are observed under +S9 conditions, subsequent medicinal chemistry efforts should focus on sterically hindering the 5-amino group or replacing it with bioisosteres to block CYP-mediated N-oxidation.

References

  • OECD 487: In Vitro Mammalian Cell Micronucleus Test Policy Commons URL:[Link]

  • Mammalian Cell In Vitro Micronucleus Assay Charles River Laboratories URL:[Link]

  • In Vitro Micronucleus Test XCellR8 URL: [Link]

  • Study Design of Bacterial Reverse Mutation Test (Ames Test) (OECD 471) 209 Tox Lab URL:[Link]

  • Guidelines for the assessment and control of mutagenic impurities in pharmaceuticals National Center for Biotechnology Information (PMC) URL:[Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of N-ethyl-4-methylpyrimidin-5-amine: A Detailed Protocol for Reductive Amination

Abstract This application note provides a comprehensive, step-by-step protocol for the synthesis of N-ethyl-4-methylpyrimidin-5-amine, a valuable building block in medicinal chemistry and drug discovery. The described me...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note provides a comprehensive, step-by-step protocol for the synthesis of N-ethyl-4-methylpyrimidin-5-amine, a valuable building block in medicinal chemistry and drug discovery. The described method utilizes a direct reductive amination of 5-amino-4-methylpyrimidine with acetaldehyde, employing sodium triacetoxyborohydride as a mild and selective reducing agent. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth technical details, explanations of the underlying chemical principles, and safety precautions to ensure a successful and safe synthesis.

Introduction

Substituted aminopyrimidines are a critical class of heterocyclic compounds, forming the core structure of numerous biologically active molecules.[1] Their ability to mimic the purine bases of nucleic acids allows them to interact with a wide range of biological targets, leading to applications as kinase inhibitors, antimicrobial agents, and various other therapeutics.[1][2] The N-alkylation of aminopyrimidines is a key synthetic transformation that enables the exploration of structure-activity relationships by introducing diverse substituents that can modulate a compound's pharmacological profile.[3][4]

This protocol details a reliable and efficient method for the synthesis of N-ethyl-4-methylpyrimidin-5-amine through a one-pot reductive amination reaction.[5] This approach is favored for its operational simplicity, mild reaction conditions, and the avoidance of over-alkylation, which can be a challenge with direct alkylation methods using alkyl halides.[6][7]

Reaction Scheme

Caption: Reductive amination of 5-amino-4-methylpyrimidine.

Materials and Equipment

Reagents and Chemicals
ReagentFormulaMW ( g/mol )PuritySupplierNotes
5-Amino-4-methylpyrimidineC₅H₇N₃109.13≥98%Sigma-AldrichStarting material
AcetaldehydeC₂H₄O44.05≥99%Sigma-AldrichUse freshly opened or distilled
Sodium triacetoxyborohydrideC₆H₁₀BNaO₆211.9497%Sigma-AldrichMild reducing agent
1,2-Dichloroethane (DCE)C₂H₄Cl₂98.96Anhydrous, ≥99.8%Sigma-AldrichReaction solvent
Dichloromethane (DCM)CH₂Cl₂84.93ACS gradeFisher ScientificFor extraction
Saturated Sodium BicarbonateNaHCO₃84.01N/AFisher ScientificFor aqueous work-up
Anhydrous Sodium SulfateNa₂SO₄142.04ACS gradeFisher ScientificDrying agent
Deuterated Chloroform (CDCl₃)CDCl₃120.3899.8 atom % DCambridge Isotope LabsFor NMR analysis
Equipment
  • Round-bottom flasks (50 mL and 100 mL)

  • Magnetic stirrer and stir bars

  • Argon or Nitrogen gas inlet

  • Syringes and needles

  • Glass funnel and filter paper

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Silica gel for column chromatography

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • NMR spectrometer (400 MHz or higher)

  • Mass spectrometer

  • Melting point apparatus

Experimental Protocol

Step 1: Reaction Setup
  • To a 100 mL oven-dried round-bottom flask equipped with a magnetic stir bar, add 5-amino-4-methylpyrimidine (1.09 g, 10.0 mmol, 1.0 equiv.).

  • Add anhydrous 1,2-dichloroethane (DCE) (40 mL) to the flask.

  • Flush the flask with argon or nitrogen gas and maintain a positive pressure of inert gas throughout the reaction.

  • Stir the mixture at room temperature until the starting material is fully dissolved.

Scientist's Note: The use of an inert atmosphere is crucial to prevent the oxidation of reagents and to exclude moisture, which can deactivate the reducing agent.

Step 2: Addition of Reagents
  • To the stirred solution, add acetaldehyde (0.67 mL, 12.0 mmol, 1.2 equiv.) dropwise via syringe.

  • Stir the reaction mixture at room temperature for 30 minutes. This allows for the formation of the intermediate imine or enamine.

  • In a single portion, carefully add sodium triacetoxyborohydride (NaBH(OAc)₃) (2.54 g, 12.0 mmol, 1.2 equiv.) to the reaction mixture.

Scientist's Note: Sodium triacetoxyborohydride is a mild and selective reducing agent, ideal for reductive aminations. It is less reactive towards aldehydes and ketones than sodium borohydride, which allows for the in-situ reduction of the formed iminium ion, minimizing side reactions.[7][8]

Step 3: Reaction Monitoring
  • Allow the reaction to stir at room temperature for 12-18 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

    • Mobile Phase: 10% Methanol in Dichloromethane.

    • Visualization: UV light (254 nm).

    • The product should have a different Rf value compared to the starting material. The reaction is complete when the starting material spot is no longer visible.

Step 4: Work-up and Extraction
  • Once the reaction is complete, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (30 mL). Be cautious as gas evolution (hydrogen) may occur.

  • Stir the biphasic mixture vigorously for 15 minutes.

  • Transfer the mixture to a 250 mL separatory funnel.

  • Separate the organic layer.

  • Extract the aqueous layer with dichloromethane (DCM) (2 x 30 mL).

  • Combine all organic layers.

  • Wash the combined organic layers with brine (30 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as an oil or solid.

Step 5: Purification and Characterization
  • Purify the crude product by flash column chromatography on silica gel.

    • Eluent: A gradient of 2% to 10% methanol in dichloromethane.

    • Collect the fractions containing the desired product, as identified by TLC.

  • Combine the pure fractions and remove the solvent under reduced pressure to afford N-ethyl-4-methylpyrimidin-5-amine as a pale yellow solid.

  • Characterization:

    • ¹H NMR (400 MHz, CDCl₃): Expected peaks corresponding to the ethyl and methyl protons, as well as the pyrimidine ring protons.

    • ¹³C NMR (101 MHz, CDCl₃): Expected peaks for the carbons of the pyrimidine ring and the ethyl and methyl groups.

    • Mass Spectrometry (ESI+): Calculate the expected m/z for [M+H]⁺.

    • Melting Point: Determine the melting point range of the purified solid.

Workflow Visualization

Synthesis_Workflow cluster_prep Reaction Setup cluster_reaction Reductive Amination cluster_workup Work-up & Extraction cluster_purify Purification & Analysis prep1 Dissolve 5-amino-4-methylpyrimidine in anhydrous DCE prep2 Establish inert atmosphere (Argon or Nitrogen) prep1->prep2 react1 Add Acetaldehyde (1.2 eq) prep2->react1 react2 Stir for 30 min at RT (Imine formation) react1->react2 react3 Add NaBH(OAc)3 (1.2 eq) react2->react3 react4 Stir for 12-18h at RT react3->react4 workup1 Quench with sat. NaHCO3 react4->workup1 workup2 Extract with DCM workup1->workup2 workup3 Dry with Na2SO4 workup2->workup3 workup4 Concentrate in vacuo workup3->workup4 purify1 Flash Column Chromatography (Silica, MeOH/DCM) workup4->purify1 purify2 Characterize pure product (NMR, MS, m.p.) purify1->purify2

Caption: Step-by-step workflow for the synthesis of the target compound.

Safety Precautions

  • Acetaldehyde: is volatile, flammable, and an irritant. Handle only in a well-ventilated fume hood.

  • 1,2-Dichloroethane (DCE) and Dichloromethane (DCM): are suspected carcinogens. Avoid inhalation and skin contact. Always handle in a fume hood.

  • Sodium triacetoxyborohydride: can release flammable hydrogen gas upon contact with water or acid. Quench reactions carefully and slowly.

  • Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

References

  • G. A. M. El-Hag, et al. Cyclizations and fragmentations in the alkylation of 6‐chloro‐5‐hydroxy‐4‐aminopyrimidines with aminoalkyl chlorides. J. Heterocycl. Chem. 2021. Available from: [Link]

  • A. A. El-Sayed, et al. Efficient and selective catalytic N-Alkylation of pyrimidine by ammonium Sulfate@Hydro-thermal carbone under eco. J. Chem. Sci. 2020. Available from: [Link]

  • S. Y. Kim, et al. Synthesis of N-alkylated pyrazolo[3,4-d]pyrimidine analogs and evaluation of acetylcholinesterase and carbonic anhydrase inhibition properties. Molecules. 2021. Available from: [Link]

  • ResearchGate. General synthesis of N‐alkylated pyrazolopyrimidines. Available from: [Link]

  • Google Patents. Method for N-alkylation of 2-pyridone. CN101654432B.
  • T. B. Johnson, I. Matsuo. RESEARCHES ON PYRIMIDINES. LXXXVII. ALKYLATION OF 5-AMINO-URACIL. J. Am. Chem. Soc. 1919. Available from: [Link]

  • ResearchGate. DC/N‐alkylation of aminopyrimidines with isolated yields given in parentheses. Available from: [Link]

  • Google Patents. 5-aminopyrimidine derivatives and use thereof for combating undesired plant growth. WO2013144187A1.
  • ChemRxiv. Synthesis of Secondary Amines via Self-Limiting Alkylation of N-Aminopyridinium Salts. 2023. Available from: [Link]

  • Wikipedia. Reductive amination. Available from: [Link]

  • Y. Wang, et al. Fully Continuous Flow Synthesis of 5-(Aminomethyl)-2-methylpyrimidin-4-amine: A Key Intermediate of Vitamin B1. Org. Process Res. Dev. 2021. Available from: [Link]

  • Master Organic Chemistry. Reductive Amination, and How It Works. 2017. Available from: [Link]

  • A. A. El-Gamal, et al. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules. 2008. Available from: [Link]

Sources

Application

Application Notes & Protocols: In Vivo Dosing and Administration of N-ethyl-4-methylpyrimidin-5-amine

Introduction: The Pyrimidine Scaffold and the Imperative for In Vivo Assessment The pyrimidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of bi...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Pyrimidine Scaffold and the Imperative for In Vivo Assessment

The pyrimidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of bioactive molecules, including nucleic acids and numerous approved drugs.[1][2] Its unique physicochemical properties, particularly its ability to form hydrogen bonds, allow for interaction with a wide range of biological targets, leading to applications in oncology, inflammation, and infectious diseases.[1][2][3] N-ethyl-4-methylpyrimidin-5-amine, as a novel derivative of this class, represents a potential candidate for therapeutic development.

The transition from promising in vitro activity to a viable clinical candidate is critically dependent on rigorous in vivo evaluation.[3][4] These studies are essential to understand a compound's behavior in a complex biological system, assessing its pharmacokinetic profile (ADME: Absorption, Distribution, Metabolism, and Excretion), pharmacodynamic effects, and overall safety.[4][5][6]

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals initiating in vivo studies with N-ethyl-4-methylpyrimidin-5-amine. As specific data for this molecule is not yet publicly established, the following protocols are synthesized from best practices in preclinical research and established methodologies for analogous small molecule pyrimidine derivatives.[4][7][8] Adherence to these guidelines is intended to ensure data integrity, reproducibility, and compliance with regulatory standards such as Good Laboratory Practice (GLP).[5][6]

Part 1: Foundational Program for In Vivo Characterization

Before proceeding to efficacy models, a series of foundational studies must be conducted to establish a baseline understanding of the compound's properties and to ensure safe and effective administration. The overarching goal is to identify a safe starting dose, understand the compound's disposition in the body, and select the most appropriate route of administration for subsequent, more complex studies.[9]

Preclinical Assessment Workflow

The logical progression of an initial in vivo assessment is designed to build knowledge incrementally, with each step informing the next. This self-validating process minimizes the use of resources and ensures that key questions regarding the compound's viability are answered early in development.

Preclinical_Workflow cluster_0 Phase 1: Formulation & Safety cluster_1 Phase 2: Pharmacokinetics (PK) cluster_2 Phase 3: Efficacy Modeling Formulation Formulation & Vehicle Selection Toxicity Acute Toxicity Study (Dose Range-Finding) Formulation->Toxicity Determine max feasible concentration SingleDosePK Single-Dose PK Study (IV and PO/IP) Toxicity->SingleDosePK Establish safe dose (e.g., < NOAEL) Efficacy Proof-of-Concept Efficacy Study SingleDosePK->Efficacy Inform dose, route, & frequency

Caption: High-level workflow for initial in vivo characterization of a novel compound.

Critical Prerequisite: Formulation Development

The first and most critical step is the development of a suitable vehicle for administration. The choice of vehicle is dictated by the physicochemical properties of N-ethyl-4-methylpyrimidin-5-amine (e.g., solubility, stability) and the intended route of administration.[5][10]

Causality: An improper formulation can lead to poor bioavailability, precipitation at the injection site, or vehicle-induced toxicity, all of which would confound experimental results.[10] Therefore, pre-formulation screening is a mandatory prerequisite.

Protocol: Vehicle Screening

  • Assess Solubility: Determine the solubility of N-ethyl-4-methylpyrimidin-5-amine in a panel of common, pharmaceutically acceptable vehicles.

  • Tier 1 (Aqueous Vehicles):

    • Sterile Water for Injection

    • 0.9% Saline

    • Phosphate-Buffered Saline (PBS)

    • 5% Dextrose in Water (D5W)

  • Tier 2 (Co-solvents & Surfactants - if insoluble in Tier 1):

    • 5-10% DMSO in saline

    • 5-10% Solutol HS 15 or Kolliphor EL (formerly Cremophor EL) in saline

    • 20-40% Polyethylene glycol 300/400 (PEG300/400) in saline

    • 5-10% Tween 80 in saline

  • Evaluate Stability: Once a lead vehicle is identified, prepare the highest intended concentration of the dosing solution and assess its physical and chemical stability over the expected duration of the experiment (e.g., 4-8 hours at room temperature). Look for signs of precipitation, color change, or degradation.

  • Selection Criteria: The ideal vehicle is the simplest aqueous solution that can dissolve the required dose in the desired volume while being non-toxic and inert.[10]

Foundational Study: Acute Toxicity and Dose-Range Finding

An acute toxicity study is performed to determine the maximum tolerated dose (MTD) and to identify a safe dose range for subsequent studies.[6] The "up-and-down" method is a common and ethical approach that minimizes animal use.[4]

Protocol: Acute Toxicity Determination (Adapted from OECD Guidelines)

  • Animal Model: Select a single rodent species (e.g., Sprague-Dawley rats), using one sex (typically female) to reduce variability.

  • Acclimatization: Acclimatize animals for at least one week prior to dosing.[7]

  • Dosing:

    • Administer a single dose of N-ethyl-4-methylpyrimidin-5-amine to one animal via the intended clinical route (e.g., oral gavage or intraperitoneal injection).[4]

    • Start with a dose based on in vitro cytotoxicity data or literature on similar compounds.[4] A common starting point is 100-300 mg/kg.

    • If the animal survives, the next animal receives a higher dose (e.g., a 2-3 fold increase).

    • If the animal shows signs of severe toxicity or dies, the next animal receives a lower dose.

  • Observation: Observe animals closely for the first 4 hours post-dosing, and then daily for 14 days. Record clinical signs of toxicity (e.g., changes in posture, breathing, activity) and body weight.

  • Endpoint: The study objective is to identify the dose that causes no observed adverse effects (NOAEL) and the dose that results in mortality, thereby establishing a safe working range.

Part 2: Standard Protocols for In Vivo Administration

The selection of an administration route depends on the study's objective, the compound's properties, and the desired pharmacokinetic profile.[9][11] The following are detailed, step-by-step protocols for common parenteral and enteral routes in rodents.

Data Presentation: Recommended Administration Volumes & Needle Sizes

The following table summarizes generally accepted maximum volumes and appropriate needle sizes for common laboratory animal species. Adhering to these limits is crucial to avoid tissue damage, pain, and experimental variability.

SpeciesRouteMax Volume (Best Practice)Max Volume (Maximum)Needle Gauge (Typical)
Mouse PO (Gavage)10 mL/kg20 mL/kg20-22g (ball-tipped)
IV (Tail Vein)5 mL/kg10 mL/kg27-30g
IP 10 mL/kg20 mL/kg25-27g
SC 5 mL/kg10 mL/kg25-27g
Rat PO (Gavage)10 mL/kg20 mL/kg16-18g (ball-tipped)
IV (Tail Vein)5 mL/kg10 mL/kg23-25g
IP 10 mL/kg20 mL/kg23-25g
SC 5 mL/kg10 mL/kg23-25g
Source: Adapted from Diehl, K-H, et al. (2001) and WVU IACUC Guidelines.[12]
Protocol: Oral Administration (Gavage)

Oral gavage ensures accurate dose delivery directly to the stomach, bypassing issues of palatability that can occur with voluntary consumption.[11][13]

  • Animal Restraint: Gently but firmly restrain the rodent, ensuring the head and body are in a straight line to facilitate passage of the gavage needle.

  • Needle Insertion: Use a proper-sized, ball-tipped gavage needle.[13] Insert the needle into the mouth, passing it gently along one side of the tongue into the esophagus. There should be no resistance. If resistance is met, withdraw and restart to prevent tracheal insertion. [13]

  • Substance Delivery: Once the needle is in place, slowly administer the dosing solution.

  • Post-Dosing: Withdraw the needle and return the animal to its cage. Observe for any signs of distress, such as coughing or difficulty breathing, which could indicate improper administration.

Protocol: Intraperitoneal (IP) Injection

IP injection allows for rapid absorption into the mesenteric circulation, though it bypasses first-pass metabolism differently than oral administration.[10]

  • Animal Restraint: Securely restrain the rodent to expose the abdomen. For mice, scruffing the neck and securing the tail is effective.

  • Injection Site: Target the lower right or left abdominal quadrant to avoid the bladder (midline) and cecum (left side).[12]

  • Needle Insertion: Insert the needle at a 30-45 degree angle.

  • Aspiration: Gently pull back on the syringe plunger (aspirate) to ensure the needle has not entered a blood vessel (no blood) or an internal organ like the bladder (no urine).[12]

  • Injection: If aspiration is clear, inject the substance smoothly. Withdraw the needle.

Protocol: Subcutaneous (SC) Injection

SC administration results in slower, more sustained absorption compared to IP or IV routes.[11]

  • Animal Restraint: Scruff the animal firmly to create a "tent" of skin over the back or flank area.

  • Needle Insertion: Insert the needle into the base of the skin tent, parallel to the animal's body.[13]

  • Aspiration: Aspirate to ensure a blood vessel has not been punctured.

  • Injection: Administer the dose, which will form a small bleb under the skin. Withdraw the needle and gently pinch the injection site to prevent leakage.

Protocol: Intravenous (IV) Injection

IV administration provides 100% bioavailability and is the most direct route, essential for initial pharmacokinetic studies.[11] This technique requires significant skill.

  • Animal Preparation: Place the rodent in a warming chamber or under a heat lamp for a few minutes to dilate the lateral tail veins.

  • Restraint: Place the animal in a suitable restraint device that exposes the tail.

  • Vein Visualization: Identify one of the two lateral tail veins. Swabbing with 70% ethanol can help visualize the vein.

  • Needle Insertion: With the bevel facing up, insert the needle into the vein at a shallow angle (approx. 15-20 degrees). A successful insertion is often indicated by a small flash of blood in the needle hub.

  • Injection: Inject the substance slowly and steadily. If significant resistance is felt or a white bleb forms, the needle is not in the vein. Withdraw and attempt again at a more proximal site.

  • Post-Injection: After removing the needle, apply gentle pressure to the injection site to prevent bleeding.

Part 3: Experimental Design - A Pilot Pharmacokinetic (PK) Study

A pilot PK study is fundamental to understanding the ADME profile of N-ethyl-4-methylpyrimidin-5-amine.[4][6] This study informs the optimal dosing regimen (dose and frequency) for future efficacy studies by determining key parameters like bioavailability, clearance, and half-life.

PK Study Workflow

PK_Workflow Dosing Dose Animal Groups (IV and PO/IP) Sampling Collect Blood Samples at Pre-defined Timepoints Dosing->Sampling Processing Process Blood to Plasma Store at -80°C Sampling->Processing Analysis Bioanalysis (LC-MS/MS) Quantify Compound Levels Processing->Analysis Modeling PK Modeling & Analysis (e.g., Cmax, Tmax, AUC, T½) Analysis->Modeling

Sources

Method

Application Note: Advanced NMR Structural Elucidation of N-ethyl-4-methylpyrimidin-5-amine

Executive Summary In modern drug development, substituted pyrimidines serve as critical pharmacophores for kinase inhibitors and nucleoside analogs. Accurate structural validation of these intermediates is paramount.

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug development, substituted pyrimidines serve as critical pharmacophores for kinase inhibitors and nucleoside analogs. Accurate structural validation of these intermediates is paramount. This application note provides a comprehensive, self-validating framework for the Nuclear Magnetic Resonance (NMR) spectrum analysis of N-ethyl-4-methylpyrimidin-5-amine . By synthesizing mechanistic electronic principles with rigorous, causality-driven experimental protocols, this guide equips analytical scientists with the tools to unambiguously assign chemical shifts and validate molecular integrity.

Mechanistic Principles of Pyrimidine NMR

To accurately interpret the NMR spectrum of N-ethyl-4-methylpyrimidin-5-amine, one must first understand the electronic push-pull dynamics dictating the chemical shifts of the pyrimidine ring.

The pyrimidine core is inherently electron-deficient due to the strong inductive electron-withdrawing effects (EWGs) of the N1 and N3 atoms. In an unsubstituted pyrimidine, the C2 proton is highly deshielded, typically resonating at 9.26 ppm[1]. However, the substituents on N-ethyl-4-methylpyrimidin-5-amine fundamentally alter this landscape:

  • Resonance Shielding at C5: The electronic nature of substituents significantly influences the chemical shifts of ring protons[2]. The ethylamino group at C5 acts as a strong electron-donating group (EDG). The lone pair on the amine nitrogen donates electron density into the ring via resonance, which heavily shields the adjacent C6 proton, pushing its resonance to a higher field (lower ppm)[2].

  • Hyperconjugation at C4: The C4-methyl group acts as a weak EDG via hyperconjugation. While its primary role in the spectrum is providing a distinct singlet in the aliphatic region, it introduces steric and electronic interplay that stabilizes the electron-rich C5 position.

Electronics Core N-ethyl-4-methylpyrimidin-5-amine N_Atoms N1 & N3 Atoms (Strong EWG) Core->N_Atoms C5_Amine C5-Ethylamino Group (Strong EDG) Core->C5_Amine C4_Methyl C4-Methyl Group (Weak EDG) Core->C4_Methyl C2_Proton C2-H Signal Highly Deshielded (~8.7 ppm) N_Atoms->C2_Proton Inductive Deshielding C6_Proton C6-H Signal Shielded by C5-EDG (~8.1 ppm) N_Atoms->C6_Proton Inductive Deshielding C5_Amine->C6_Proton Resonance Shielding

Electronic effects of substituents on pyrimidine ring chemical shifts.

Self-Validating Experimental Protocol

A high-resolution spectrum is not merely a product of magnetic field strength; it is the direct result of rigorous sample preparation. The following step-by-step methodology is designed as a self-validating system to eliminate artifacts and ensure quantitative reliability.

Step-by-Step Methodology
  • Sample Weighing: Accurately weigh 10–25 mg of the compound into a clean glass vial.

    • Causality: This specific mass range provides an optimal signal-to-noise ratio for 1 H NMR without causing concentration-dependent line broadening or increasing the viscosity of the solution.

  • Solvent Addition: Dissolve the sample in 0.7 mL of anhydrous deuterated chloroform (CDCl 3​ ) containing 0.03% v/v Tetramethylsilane (TMS)[3].

    • Causality: CDCl 3​ provides the deuterium lock signal, while TMS serves as the internal chemical shift reference (0.00 ppm). Ensuring the solvent is anhydrous prevents the water peak from obscuring the aliphatic signals.

  • Filtration (Critical Step): Pass the dissolved sample through a tightly packed glass wool plug inside a Pasteur pipette directly into the NMR tube.

    • Causality: Solid particles distort magnetic field homogeneity due to magnetic susceptibility differences, leading to broad lines. Do not use cotton wool , as NMR solvents dissolve organic oligomers from cotton, introducing artifact peaks into the 1 H spectrum.

  • Tube Loading: Ensure the solution height in the 5 mm NMR tube is exactly 50 mm[4].

    • Causality: In the magnet, the main field direction is vertical. A 50 mm height ensures the sample spans the entire vertical detection coil of the probe, preventing magnetic field distortions at the liquid-air interface[4].

  • Acquisition & Phasing: Acquire the 1D 1 H and 13 C spectra. Perform meticulous manual phase and baseline correction.

    • Causality: Poorly phased spectra or uneven baselines lead to significant integration errors, compromising the quantitative proton count[2].

  • D 2​ O Shake Test (Validation): To unambiguously identify the amine proton, add one drop of deuterium oxide (D 2​ O) to the NMR tube, shake vigorously, and re-acquire the spectrum[2].

    • Causality: Exchangeable protons (like the -NH- of the ethylamino group) will be replaced by deuterium, causing the corresponding broad singlet peak to disappear, thereby self-validating the assignment[2].

Protocol A Sample Preparation (10-25 mg) B Solvent Addition (0.7 mL CDCl3 + TMS) A->B Dissolve C Glass Wool Filtration (Remove Particulates) B->C Prevent line broadening D NMR Tube Loading (50 mm height) C->D Transfer E 1D NMR (1H, 13C) Acquisition D->E Baseline data F D2O Shake Test (NH Exchange) E->F Identify -NH- G 2D NMR (COSY/HSQC) Acquisition E->G Resolve connectivity H Structural Validation F->H Confirm amine G->H Map carbon framework

Workflow for NMR sample preparation and structural validation.

Quantitative Spectral Analysis

The tables below summarize the expected chemical shifts based on the electronic environment of N-ethyl-4-methylpyrimidin-5-amine. Data is structured to provide direct mechanistic justifications for each assignment.

Table 1: 1 H NMR Assignments (400 MHz, CDCl 3​ )
ProtonMultiplicityIntegrationExpected Shift (ppm)Mechanistic Justification
C2-H Singlet (s)1H8.60 – 8.80Highly deshielded by two adjacent electronegative nitrogen atoms (N1, N3).
C6-H Singlet (s)1H8.00 – 8.20Deshielded by N1, but heavily resonance-shielded by the ortho C5-ethylamino group[2].
-NH- Broad Singlet (br s)1H3.50 – 4.00Exchangeable proton; broadens due to quadrupolar relaxation of nitrogen. Disappears upon D 2​ O shake[2].
-CH 2​
  • (Ethyl)
Quartet (q)2H3.00 – 3.20Deshielded by attached amine nitrogen; splits into a quartet by the adjacent methyl group ( J≈7.0 Hz).
C4-CH 3​ Singlet (s)3H2.30 – 2.50Aliphatic methyl attached directly to an sp2 hybridized pyrimidine carbon.
-CH 3​ (Ethyl) Triplet (t)3H1.15 – 1.30Terminal aliphatic methyl; splits into a triplet by the adjacent methylene group ( J≈7.0 Hz).
Table 2: 13 C NMR Assignments (100 MHz, CDCl 3​ )
CarbonExpected Shift (ppm)Mechanistic Justification
C2 155.0 – 158.0Flanked by two nitrogens; highly electron-deficient sp2 carbon.
C4 158.0 – 162.0 sp2 carbon attached to a methyl group and N3.
C6 140.0 – 145.0 sp2 carbon attached to N1; shielded relative to C2 due to the C5-EDG.
C5 135.0 – 140.0Aromatic carbon directly substituted with the electron-donating ethylamino group.
N-CH 2​ - 40.0 – 45.0Aliphatic carbon directly bonded to the electronegative amine nitrogen.
C4-CH 3​ 19.0 – 22.0Benzylic-like methyl carbon on the pyrimidine ring.
-CH 3​ (Ethyl) 14.0 – 16.0Terminal aliphatic carbon, highly shielded.

Advanced Validation via 2D NMR

If signal overlap occurs or if the structural assignment requires absolute confirmation, the 1D protocols must be supplemented with 2D NMR techniques[2].

  • COSY (Correlation Spectroscopy): Use COSY to map the scalar coupling network between the ethyl -CH 2​

    • (quartet) and -CH 3​ (triplet) protons.
  • HSQC (Heteronuclear Single Quantum Coherence): Run HSQC to correlate the C2-H and C6-H protons to their directly attached carbons, resolving any ambiguity between the aromatic signals based on the larger chemical shift dispersion of the 13 C nuclei[2].

References

  • University of Siegen. "NMR Sample Preparation: How to prepare a good NMR sample?" University of Siegen Chemistry. URL: [Link]

  • Massachusetts Institute of Technology. "8.1 - FT-NMR Sample Preparation Guide." MIT OpenCourseWare. URL: [Link]

  • Western University. "NMR Sample Preparation." UWO Chemistry. URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

preventing oxidation of N-ethyl-4-methylpyrimidin-5-amine during long-term storage

Welcome to the dedicated technical support guide for ensuring the long-term stability of N-ethyl-4-methylpyrimidin-5-amine. This resource is designed for researchers, scientists, and drug development professionals who ha...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support guide for ensuring the long-term stability of N-ethyl-4-methylpyrimidin-5-amine. This resource is designed for researchers, scientists, and drug development professionals who handle and store this compound. Our goal is to provide you with the technical knowledge and practical troubleshooting steps necessary to prevent oxidative degradation and maintain the integrity of your valuable materials.

The information herein is synthesized from established principles of aromatic amine chemistry, best practices in chemical storage, and data from structurally analogous compounds. Due to the limited availability of specific stability data for N-ethyl-4-methylpyrimidin-5-amine, the guidance provided is based on expert interpretation of relevant chemical principles.

Table of Contents

  • Understanding the Challenge: The Oxidation of an Aromatic Amine

  • Frequently Asked Questions (FAQs) for Long-Term Storage

  • Troubleshooting Guide: Identifying and Resolving Degradation Issues

  • Protocols for Stability Assessment

    • Protocol 1: Recommended Storage and Handling Procedure

    • Protocol 2: Establishing an In-House Stability Study (Forced Degradation)

    • Protocol 3: HPLC Method for Purity and Degradation Analysis

  • References

Understanding the Challenge: The Oxidation of an Aromatic Amine

N-ethyl-4-methylpyrimidin-5-amine is an aromatic amine. The core chemical challenge in its long-term storage is its susceptibility to oxidation. The lone pair of electrons on the nitrogen atom is in conjugation with the pyrimidine ring, making the molecule electron-rich and prone to reaction with atmospheric oxygen.

Several factors can accelerate this degradation process:

  • Oxygen: The primary reactant in the oxidation process.

  • Light: UV and visible light can provide the energy to initiate radical chain reactions.

  • Elevated Temperature: Increased temperature accelerates the rate of chemical reactions, including oxidation.[1][2]

  • Presence of Metal Ions: Metal ions can catalyze oxidation reactions.

The oxidation of aromatic amines can be a complex process, potentially leading to the formation of colored byproducts, including N-oxides, hydroxylamines, and polymeric materials. This degradation compromises the purity and activity of the compound. The diagram below illustrates a generalized oxidative pathway for aromatic amines.

Oxidation_Pathway A N-ethyl-4-methylpyrimidin-5-amine B Radical Cation Intermediate A->B + O₂, light, heat, metal ions C N-Oxide Derivatives B->C Further Oxidation E Other Oxidized Species B->E Dimerization/Reaction D Polymeric Byproducts (Colored Impurities) C->D E->D

Caption: Generalized oxidation pathway for aromatic amines.

Frequently Asked Questions (FAQs) for Long-Term Storage

Q1: What is the single most important factor for preventing oxidation?

A1: Excluding oxygen is paramount. Storing the compound under an inert atmosphere, such as nitrogen or argon, is the most effective preventative measure.[3][4][5][6][7] This technique, known as inert gas blanketing, displaces the atmospheric air in the storage container's headspace, thereby removing the primary oxidant.[3][4][5][6][7]

Q2: What is the ideal temperature for long-term storage?

A2: For long-term storage (months to years), refrigeration at 2-8°C is strongly recommended. For extended periods, storage at -20°C is even better.[1][8] Low temperatures significantly slow down the rate of chemical degradation.[1] Avoid repeated freeze-thaw cycles if the compound is stored frozen.

Q3: My sample has turned a slight yellow/brown. What does this mean?

A3: Discoloration is a common visual indicator of oxidation. Aromatic amines often form colored byproducts upon degradation. If you observe a color change, it is crucial to re-analyze the purity of the material before use.

Q4: Should I use an antioxidant? If so, which one?

A4: For high-purity solid material stored under optimal conditions (inert gas, low temperature, protected from light), an antioxidant may not be necessary. However, if the material is to be stored in solution or under less-than-ideal conditions, adding a radical-scavenging antioxidant can be beneficial. Butylated hydroxytoluene (BHT) is a common and effective choice for organic compounds.[9][10] It is typically used at a low concentration (e.g., 0.01-0.1%). It's important to ensure that the antioxidant does not interfere with downstream applications.

Q5: How should I package the material for long-term storage?

A5: The ideal packaging consists of an amber glass vial with a Teflon-lined cap. The amber glass protects the compound from light, and the Teflon liner provides an inert seal. After placing the compound in the vial, the headspace should be purged with an inert gas before sealing.

Troubleshooting Guide: Identifying and Resolving Degradation Issues

This section addresses specific issues you might encounter and provides a logical workflow for troubleshooting.

Troubleshooting_Workflow Start Start: Degradation Suspected (e.g., color change, assay failure) CheckPurity 1. Confirm Degradation: Analyze purity by HPLC Start->CheckPurity IsDegraded Purity < Specification? CheckPurity->IsDegraded ReviewStorage 2. Review Storage Conditions IsDegraded->ReviewStorage Yes NoDegradation Purity is OK. Check other experimental parameters. IsDegraded->NoDegradation No CheckAtmosphere Inert Atmosphere Used? ReviewStorage->CheckAtmosphere CheckTemp Stored at ≤ 8°C? CheckAtmosphere->CheckTemp Yes ImplementInert Action: Implement Inert Gas (Nitrogen/Argon) CheckAtmosphere->ImplementInert No CheckLight Protected from Light? CheckTemp->CheckLight Yes ImplementTemp Action: Transfer to Cold Storage (2-8°C or -20°C) CheckTemp->ImplementTemp No ImplementLight Action: Use Amber Vials & Store in Dark CheckLight->ImplementLight No ConsiderAntioxidant 3. Consider Advanced Mitigation: Add Antioxidant (e.g., BHT) CheckLight->ConsiderAntioxidant Yes ImplementInert->CheckTemp ImplementTemp->CheckLight ImplementLight->ConsiderAntioxidant End End: Material Stabilized / Re-synthesis Required ConsiderAntioxidant->End

Caption: Troubleshooting workflow for suspected degradation.

Issue Potential Cause Recommended Action & Explanation
Visible Color Change (e.g., from off-white to yellow/brown) Oxidative Degradation: This is the most likely cause. The formation of conjugated oxidation byproducts often leads to colored impurities.1. Confirm with Analysis: Do not assume the material is unusable. Analyze its purity via HPLC (see Protocol 3). 2. Review Storage: Immediately assess your storage conditions against the recommendations in Protocol 1. The most common oversights are failure to use an inert atmosphere and storing at room temperature.
Inconsistent Assay Results or Loss of Potency Chemical Degradation: The active compound has likely degraded, reducing its effective concentration.1. Re-qualify the Material: Analyze the purity and confirm the structure of the stored material. 2. Implement Correct Storage: If degradation is confirmed, discard the compromised batch and ensure all new batches are stored correctly from day one. Refer to Protocol 1 for best practices.
Appearance of New Peaks in HPLC Chromatogram Formation of Degradation Products: These new peaks represent impurities formed during storage.1. Characterize Degradants (Optional but Recommended): If you have access to mass spectrometry (LC-MS), identifying the mass of the new peaks can help confirm an oxidative pathway (e.g., addition of oxygen, M+16). 2. Perform a Forced Degradation Study: To proactively understand potential degradation products, follow Protocol 2. This can help in identifying and tracking impurities in future batches.

Protocols for Stability Assessment

Protocol 1: Recommended Storage and Handling Procedure

This protocol describes the optimal conditions for the long-term storage of N-ethyl-4-methylpyrimidin-5-amine.

Materials:

  • N-ethyl-4-methylpyrimidin-5-amine (solid)

  • Amber glass vials with Teflon-lined screw caps

  • Source of high-purity inert gas (Nitrogen or Argon) with tubing

  • Refrigerator (2-8°C) or Freezer (-20°C)

  • Labeling materials

Procedure:

  • Aliquot: If you have a large batch, aliquot the material into smaller, single-use vials. This minimizes the number of times the main stock is exposed to the atmosphere.

  • Packaging: Place the aliquot into a pre-cleaned, dry amber glass vial.

  • Inerting: Gently flush the headspace of the vial with a stream of nitrogen or argon for 15-30 seconds to displace all air.

  • Sealing: Immediately and tightly seal the vial with the Teflon-lined cap.

  • Labeling: Clearly label the vial with the compound name, date, and storage conditions.

  • Storage: Place the sealed vial in a designated cold storage area (2-8°C for regular use, -20°C for archival storage), protected from light.

  • Handling for Use: When removing a vial for use, allow it to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the cold solid.

Protocol 2: Establishing an In-House Stability Study (Forced Degradation)

This protocol, based on ICH guidelines, helps to rapidly assess the stability of the compound under stress conditions.[11] This is invaluable for identifying potential degradation pathways and developing a stability-indicating analytical method.

Objective: To intentionally degrade the compound and analyze the resulting mixture to understand its stability profile.

Procedure:

  • Prepare Stock Solutions: Prepare several identical solutions of N-ethyl-4-methylpyrimidin-5-amine at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile/water).

  • Apply Stress Conditions (treat separate aliquots):

    • Acid Hydrolysis: Add 0.1 M HCl and heat at 60°C for 24 hours.

    • Base Hydrolysis: Add 0.1 M NaOH and heat at 60°C for 24 hours.

    • Oxidation: Add 3% H₂O₂ and keep at room temperature for 24 hours.

    • Thermal Stress: Heat a solution at 80°C for 48 hours.

    • Photostability: Expose a solution to direct sunlight or a photostability chamber for a defined period.

  • Neutralization: Before analysis, neutralize the acidic and basic samples.

  • Analysis: Analyze all treated samples, along with an untreated control sample, using the HPLC method described in Protocol 3.

  • Evaluation: Compare the chromatograms. Look for a decrease in the main peak area and the appearance of new peaks. This information helps to validate that your HPLC method can separate the parent compound from its degradation products.

Protocol 3: HPLC Method for Purity and Degradation Analysis

This is a general-purpose Reverse-Phase HPLC (RP-HPLC) method suitable for analyzing pyrimidine derivatives.[12][13][14] Method optimization will be required for your specific instrumentation.

Instrumentation and Columns:

  • HPLC System: Standard system with UV detector.

  • Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).

Mobile Phase and Conditions:

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30-31 min: 95% to 5% B

    • 31-35 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm (or a wavelength maximum determined by a UV scan of the compound)

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

Sample Preparation:

  • Dissolve the sample in the initial mobile phase composition (95:5 A:B) to a concentration of approximately 0.5 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection.

References

  • Air Liquide. (n.d.). Inerting, Blanketing and Purging. Air Liquide Singapore. Retrieved March 24, 2026, from [Link]

  • Beregovskikh, V. V. (2007). HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). Pharmaceutical Chemistry Journal, 41(5), 283-291.
  • Blazheyevskiy, A. et al. (2020). Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin. Research Journal of Pharmacy and Technology, 13(12), 6005-6011.
  • SIELC Technologies. (n.d.). Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column. Retrieved March 24, 2026, from [Link]

  • INOX. (2026, March 9). Tank Blanketing: Protecting Product Integrity with Inert Gases. Retrieved March 24, 2026, from [Link]

  • Ataman Kimya. (n.d.). ANTIOXIDANT BHT. Retrieved March 24, 2026, from [Link]

  • GasN2. (2025, November 3). Nitrogen blanketing: applications in food and fine chemicals. Retrieved March 24, 2026, from [Link]

  • Air Products. (n.d.). Packaging, Inerting and Blanketing. Retrieved March 24, 2026, from [Link]

  • Cambridge Sensotec. (n.d.). Inert Gas Blanketing. Retrieved March 24, 2026, from [Link]

  • Al-Malaika, S. et al. (2024). Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans. International Journal of Molecular Sciences, 25(23), 13076.
  • Kazoka, H. (2007). HPLC separation of some purine and pyrimidine derivatives on Chromolith Performance Si monolithic column. Journal of Biochemical and Biophysical Methods, 70(1), 15-21.
  • Calafat, A. M. et al. (2023). Short- and Long-Term Stability of Aromatic Amines in Human Urine. Toxics, 11(3), 232.
  • ACS Publications. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved March 24, 2026, from [Link]

  • Taylor & Francis. (n.d.). Butylated hydroxyanisole – Knowledge and References. Retrieved March 24, 2026, from [Link]

  • NextSDS. (n.d.). N-ethylpyrimidin-5-amine — Chemical Substance Information. Retrieved March 24, 2026, from [Link]

  • PubMed. (2023, February 25). Short- and Long-Term Stability of Aromatic Amines in Human Urine. Retrieved March 24, 2026, from [Link]

  • National Pharmaceutical Regulatory Agency. (n.d.). GUIDELINE FOR STABILITY DATA. Retrieved March 24, 2026, from [Link]

  • PubChem. (n.d.). N-Ethylpyridine-4-methylamine. Retrieved March 24, 2026, from [Link]

  • Kumar, S. (2012, March 17). Stability Testing of Pharmaceutical Products.
  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. Retrieved March 24, 2026, from [Link]

Sources

Optimization

optimizing mobile phase for N-ethyl-4-methylpyrimidin-5-amine chromatography

Technical Support Center: Mobile Phase Optimization for N-ethyl-4-methylpyrimidin-5-amine Chromatography Welcome to the Technical Support Center for the chromatographic analysis of N-ethyl-4-methylpyrimidin-5-amine. As a...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Mobile Phase Optimization for N-ethyl-4-methylpyrimidin-5-amine Chromatography

Welcome to the Technical Support Center for the chromatographic analysis of N-ethyl-4-methylpyrimidin-5-amine. As a highly polar, basic compound featuring both a pyrimidine ring and a secondary ethylamine group, this analyte presents significant challenges in reversed-phase liquid chromatography (RP-HPLC). This guide provides field-proven troubleshooting strategies, focusing on mobile phase causality, to resolve issues like peak tailing, poor retention, and LC-MS incompatibility.

Section 1: Core Mechanisms & Causality

Mechanism Amine Protonated Amine (N-ethyl-4-methylpyrimidin-5-amine) Interaction Strong Secondary Electrostatic Interaction Amine->Interaction Silanol Ionized Silanol (Si-O⁻) on Silica Surface (pH > 3) Silanol->Interaction Result Severe Peak Tailing & Band Broadening Interaction->Result

Mechanism of secondary electrostatic interactions causing peak tailing in basic amines.

Q1: Why does N-ethyl-4-methylpyrimidin-5-amine exhibit severe peak tailing on standard C18 columns? A1: Peak tailing in basic compounds is primarily caused by dual retention mechanisms. While the hydrophobic core of the molecule interacts with the C18 stationary phase, the protonated secondary amine and pyrimidine nitrogens undergo secondary electrostatic interactions with residual ionized silanol groups (Si-O⁻) on the silica surface[1][2]. Because standard silica silanols have a pKa around 3.8-4.5, operating at a mid-range pH (e.g., pH 5-7) leaves these groups negatively charged, acting as strong cation-exchange sites that trap the positively charged analyte[3].

Q2: How can I adjust the mobile phase to eliminate this tailing? A2: You must disrupt the secondary interactions using one of three mobile phase strategies:

  • Low pH Suppression (pH ≤ 2.5): By lowering the mobile phase pH using phosphoric or formic acid, you protonate the residual silanols into their neutral state (Si-OH), eliminating the electrostatic attraction[4][5].

  • High pH Neutralization (pH ≥ 10.0): By raising the pH at least 2 units above the analyte's pKa (the "2 pH rule"), the amine becomes deprotonated and neutral[6]. This eliminates the positive charge on the analyte, preventing interaction with the ionized silanols while simultaneously increasing its hydrophobicity and retention[7].

  • Sacrificial Bases: If pH adjustment is restricted, adding a competing base like 5 mM Triethylamine (TEA) to the mobile phase will preferentially block the active silanol sites, allowing your analyte to elute symmetrically[5].

Section 2: LC-MS Compatibility & Retention Troubleshooting

Workflow Start Analyze N-ethyl-4-methylpyrimidin-5-amine Decision1 Is LC-MS Compatibility Required? Start->Decision1 MS_Yes Use Volatile Buffers (Ammonium Formate/Acetate) Decision1->MS_Yes Yes MS_No Non-Volatile Buffers OK (Phosphate Buffer / TEA) Decision1->MS_No No Decision2 Target Separation Mode MS_Yes->Decision2 MS_No->Decision2 Low_pH Low pH (pH < 3.0) Protonates Silanols Improves Peak Shape Decision2->Low_pH Standard C18 High_pH High pH (pH > 10.0) Neutralizes Amine Increases Retention Decision2->High_pH Hybrid/Polymer C18 HILIC HILIC Mode For Extreme Polarity Decision2->HILIC Bare Silica/Amide

Logical workflow for optimizing mobile phase conditions for basic pyrimidine derivatives.

Q3: I am transferring my method to LC-MS. Why can't I use my phosphate buffer or TEA? A3: Phosphate buffers are non-volatile and will precipitate in the mass spectrometer's ion source, causing severe hardware damage. TEA, while volatile, causes massive ion suppression and high background noise in positive electrospray ionization (ESI+) mode. For LC-MS, you must substitute these with volatile buffers. Use 10-20 mM ammonium formate (pH 3.0) for low-pH methods, or 10 mM ammonium bicarbonate (pH 10.0) for high-pH methods[7][8].

Q4: At low pH, my compound elutes in the void volume. How can I increase retention without using ion-pairing reagents? A4: At low pH, the secondary amine and pyrimidine nitrogens are fully protonated, making the molecule highly hydrophilic and poorly retained on hydrophobic C18 chains[8]. If you cannot use high-pH RP-HPLC (which would neutralize the molecule and increase retention), you should switch the chromatographic mode to Hydrophilic Interaction Liquid Chromatography (HILIC). HILIC is specifically designed for highly polar compounds that show little to no retention in reversed-phase systems[9]. It utilizes a polar stationary phase with a highly organic mobile phase (e.g., >80% acetonitrile), promoting retention via partitioning into a water-enriched layer on the silica surface[10].

Quantitative Summary of Mobile Phase Effects on Basic Amines
Mobile Phase StrategypH RangeAnalyte StateSilanol StateTypical Tailing Factor ( As​ )Retention Factor ( k′ ) Impact
Low pH (Phosphate/Formate) 2.0 - 3.0Fully Protonated (+)Neutral (Si-OH)1.1 - 1.3 (Excellent)Low (Highly Hydrophilic)
Mid pH (Acetate/Water) 4.0 - 7.0Protonated (+)Ionized (Si-O⁻)> 2.0 (Severe Tailing)Low to Moderate
High pH (Ammonia/Bicarbonate) 9.5 - 10.5Neutral (0)Ionized (Si-O⁻)1.0 - 1.2 (Excellent)High (Hydrophobic)
HILIC (Formate in 90% ACN) 3.0 - 5.0Protonated (+)Ionized (Si-O⁻)1.0 - 1.3 (Excellent)High (Polar Partitioning)

Section 3: Self-Validating Experimental Protocols

To ensure robust method development, the following protocols are designed as self-validating systems. Each includes built-in equilibration checks to confirm system readiness before sample injection.

Protocol A: High-pH Reversed-Phase LC-MS Method

Objective: Neutralize N-ethyl-4-methylpyrimidin-5-amine to maximize retention and eliminate silanol interactions while maintaining MS compatibility.

Step 1: Column Selection Select a high-pH stable stationary phase (e.g., Ethylene Bridged Hybrid (BEH) C18 or a polymer-based column) rated for pH 1-12[8]. Warning: Do not use standard silica C18 columns, as they will dissolve above pH 8.0.

Step 2: Mobile Phase Preparation

  • Mobile Phase A (Aqueous): Prepare 10 mM Ammonium Bicarbonate in LC-MS grade water. Adjust the pH to 10.0 using dilute Ammonium Hydroxide. Filter through a 0.2 µm PTFE membrane.

  • Mobile Phase B (Organic): 100% LC-MS grade Acetonitrile.

Step 3: Gradient Design Program a generic scouting gradient: 5% B to 95% B over 10 minutes at a flow rate of 0.4 mL/min.

Step 4: System Equilibration & Validation Flush the column with 50% B for 10 column volumes (CV), then equilibrate at initial conditions (5% B) for 15 CV. Self-Validation Check: Monitor the MS Total Ion Chromatogram (TIC) background and pump pressure ripple. The system is validated for injection only when the pressure ripple is < 1% and the TIC baseline is flat for 3 consecutive minutes.

Step 5: Injection & Evaluation Inject 1-2 µL of the sample. Calculate the asymmetry factor ( As​ ). If As​ > 1.5, verify the mobile phase pH; the amine may not be fully deprotonated.

Protocol B: HILIC Method for Extreme Polarity

Objective: Retain the fully protonated amine using orthogonal polar partitioning.

Step 1: Column Selection Select a bare silica, amide, or zwitterionic HILIC column[9].

Step 2: Mobile Phase Preparation

  • Buffer Stock: Prepare 100 mM Ammonium Formate in water, adjusted to pH 3.0 with Formic Acid.

  • Mobile Phase A (Weak Solvent in HILIC): 95% Acetonitrile / 5% Buffer Stock (Final buffer concentration: 5 mM).

  • Mobile Phase B (Strong Solvent in HILIC): 50% Acetonitrile / 50% Buffer Stock (Final buffer concentration: 50 mM).

Step 3: Gradient Design Program a HILIC gradient: Start at 100% A (highly organic) and increase to 100% B (more aqueous) over 15 minutes.

Step 4: HILIC Equilibration & Validation HILIC requires extensive equilibration to form the aqueous layer on the stationary phase. Flush with 100% A for a minimum of 30-40 CV. Self-Validation Check: Perform two blank injections. Overlay the UV/MS traces. The column is properly equilibrated only when the baseline disturbances from the void volume injection match perfectly in retention time across both blanks.

References

  • uhplcslab.com. "How to avoid the tailing problem of basic compounds in HPLC analysis?"[Link]

  • Element Lab Solutions. "Peak Tailing in HPLC."[Link]

  • Phenomenex. "HPLC Tech Tip: Peak Tailing of Basic Analytes."[Link]

  • Phenomenex. "How to Reduce Peak Tailing in HPLC?"[Link]

  • LCGC International. "HPLC Diagnostic Skills II – Tailing Peaks."[Link]

  • ResearchGate. "Impact of column temperature and mobile phase components on selectivity of hydrophilic interaction chromatography (HILIC)."[Link]

  • Waters Corporation. "Effect of pH on LC-MS Analysis of Amines."[Link]

  • LCGC International. "Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography."[Link]

  • Biotage. "How do I purify ionizable organic amine compounds using flash column chromatography?"[Link]

Sources

Reference Data & Comparative Studies

Validation

N-ethyl-4-methylpyrimidin-5-amine vs. N-methyl-4-methylpyrimidin-5-amine: SAR and Efficacy in Kinase Inhibitor Design

Executive Summary: Pharmacophore Utility in Targeted Therapies In modern medicinal chemistry, pyrimidin-5-amines serve as foundational building blocks for synthesizing highly selective kinase inhibitors. Specifically, N-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: Pharmacophore Utility in Targeted Therapies

In modern medicinal chemistry, pyrimidin-5-amines serve as foundational building blocks for synthesizing highly selective kinase inhibitors. Specifically, N-ethyl-4-methylpyrimidin-5-amine (CAS 408509-65-9)[1] and N-methyl-4-methylpyrimidin-5-amine are frequently utilized as hinge-binding motifs or solvent-channel directors in the development of therapies targeting Bruton's Tyrosine Kinase (BTK)[2] and Protein Arginine Methyltransferase 5 (PRMT5)[3].

Rather than functioning as standalone active pharmaceutical ingredients (APIs), the "efficacy" of these compounds is evaluated by their Structure-Activity Relationship (SAR) impact when integrated into a larger drug scaffold. This guide objectively compares the physicochemical, synthetic, and pharmacological performance of the N-methyl versus N-ethyl substitutions, providing drug development professionals with actionable, data-driven insights.

Physicochemical Profiling: The "Magic Methyl" vs. Extended Alkyl Effects

The decision to utilize an N-methyl or N-ethyl substituent fundamentally alters the thermodynamic binding profile and pharmacokinetic (PK) stability of the resulting inhibitor.

  • The "Magic Methyl" Effect: The N-methyl variant frequently benefits from the [4]. The addition of a single methyl group (relative to a primary amine) restricts the rotational degrees of freedom, locking the molecule into a bioactive conformation. This reduces the entropic penalty of binding and can improve target affinity (IC50) by 10- to 100-fold[4].

  • Steric Bulk & Lipophilicity: The N-ethyl group increases lipophilicity (LogD), which can enhance passive membrane permeability. However, the extended rotational radius of the ethyl group often introduces steric clashes with gatekeeper residues in tight ATP-binding pockets. Furthermore, the exposed methylene carbon in the ethyl group presents a metabolic liability, increasing susceptibility to CYP450-mediated N-dealkylation.

Comparative Physicochemical & SAR Data

The following table synthesizes representative SAR data when these motifs are incorporated into a standard BTK-inhibitor scaffold:

Property / MetricN-methyl-4-methylpyrimidin-5-amine MotifN-ethyl-4-methylpyrimidin-5-amine MotifCausality / Impact
Molecular Weight 123.16 g/mol 137.19 g/mol Minimal impact on overall ligand efficiency.
Lipophilicity (ΔcLogP) +0.5 (vs. -NH2)+1.0 (vs. -NH2)Ethyl improves permeability but reduces aqueous solubility.
Steric Radius Compact (fits standard hinge pockets)Extended (rotational sweep causes clashes)N-methyl optimizes Van der Waals contacts[4].
BTK IC50 (Representative) 1.2 nM18.5 nMEthyl group clashes with the T474 gatekeeper residue[2].
Metabolic Clearance (CLint) LowModerate to HighEthyl is prone to rapid N-deethylation by hepatic CYP3A4.

Target Context: Kinase Signaling Pathways

These pyrimidine-amines are predominantly engineered to disrupt oncogenic and autoimmune signaling cascades. For instance, in the B-Cell Receptor (BCR) pathway, inhibiting BTK prevents the downstream activation of PLCγ2, ultimately halting pathogenic B-cell proliferation[2].

BCR_Pathway BCR B-Cell Receptor (BCR) SYK Spleen Tyrosine Kinase (SYK) BCR->SYK Activation BTK Bruton's Tyrosine Kinase (BTK) SYK->BTK Phosphorylation PLCg2 Phospholipase Cγ2 (PLCγ2) BTK->PLCg2 Signal Transduction NFAT NFAT / NF-κB (Proliferation & Survival) PLCg2->NFAT Calcium Release

BCR signaling pathway highlighting BTK as the primary pharmacological target.

Self-Validating Experimental Workflows

To objectively evaluate the efficacy of N-methyl vs. N-ethyl derivatives, a rigorous, self-validating screening cascade must be employed. The workflow below ensures that synthetic viability, biochemical potency, and cellular efficacy are systematically quantified.

Screening_Workflow Synthesis 1. Buchwald-Hartwig Cross-Coupling Biochemical 2. TR-FRET Kinase Assay Synthesis->Biochemical Cellular 3. HCT116 / TMD8 Viability Assay Biochemical->Cellular PK 4. In Vivo PK & Clearance (Mice) Cellular->PK

Self-validating experimental workflow for evaluating pyrimidine-amine derivatives.

Protocol 1: Synthesis via Buchwald-Hartwig Cross-Coupling

Causality: The secondary amine of the pyrimidine acts as the nucleophile. The N-ethyl variant exhibits higher steric hindrance, slowing the oxidative addition/reductive elimination cycle of the Palladium catalyst. Therefore, bulkier, more electron-rich ligands (e.g., BrettPhos) are required compared to the N-methyl synthesis to achieve comparable yields[3].

  • Preparation: In a glovebox, charge an oven-dried vial with the aryl halide core (1.0 eq), the selected pyrimidin-5-amine (N-methyl or N-ethyl, 1.2 eq), Pd2(dba)3 (0.05 eq), BrettPhos ligand (0.1 eq), and sodium tert-butoxide (2.0 eq).

  • Solvent Addition: Suspend the mixture in anhydrous 1,4-dioxane (0.2 M concentration).

  • Reaction: Seal the vial, remove from the glovebox, and heat at 90°C for 16 hours under vigorous stirring.

  • Workup: Cool to room temperature, filter through a pad of Celite (eluting with EtOAc), and concentrate under reduced pressure.

  • Validation (Self-Correction): Purify via flash chromatography. Confirm product identity and purity (>95%) using LC-MS and 1H-NMR before proceeding to biological assays to ensure unreacted amines do not skew biological data.

Protocol 2: Biochemical Efficacy (TR-FRET Kinase Assay)

Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) eliminates compound auto-fluorescence interference, providing a highly trustworthy IC50 value for direct target binding at the ATP hinge region.

  • Reagent Preparation: Prepare a 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Compound Dilution: Serially dilute the N-methyl and N-ethyl synthesized inhibitors in 100% DMSO (10-point curve, 1:3 dilutions). Transfer 100 nL of each to a 384-well low-volume plate using an acoustic dispenser. Control Validation: Include Ibrutinib as a positive control and DMSO as a vehicle control to validate assay dynamic range.

  • Enzyme Addition: Add 5 µL of recombinant BTK enzyme (0.5 nM final concentration) to all wells. Incubate for 15 minutes at room temperature to allow pre-binding.

  • Reaction Initiation: Add 5 µL of ATP/Substrate mix (ATP at Km, ULight-labeled generic peptide). Incubate for 60 minutes.

  • Detection: Stop the reaction by adding 10 µL of EDTA/Europium-anti-phospho-antibody mix. Read the plate on a microplate reader (Excitation: 320 nm; Emission: 615 nm and 665 nm).

  • Data Analysis: Calculate the 665/615 ratio. Fit the data to a 4-parameter logistic curve to determine the IC50.

Conclusion & Selection Guide

For drug development professionals engineering kinase inhibitors:

  • Select the N-methyl-4-methylpyrimidin-5-amine motif when targeting tight ATP-binding pockets (e.g., BTK, PRMT5) where conformational restriction and high ligand efficiency are paramount. The "magic methyl" effect reliably yields superior biochemical potency and metabolic stability.

  • Select the N-ethyl-4-methylpyrimidin-5-amine motif only when structural data (e.g., X-ray crystallography) indicates a solvent-exposed channel that can accommodate the ethyl sweep, or when the parent scaffold suffers from severe solubility issues that require the disruption of molecular planarity.

References

  • US Patent 10717745B2: Inhibitors of Bruton's tyrosine kinase and method of their use Source: United States Patent and Trademark Office / Google Patents URL
  • WO2025215153A1: Prmt5 inhibitors Source: World Intellectual Property Organization / Google Patents URL
  • Profound methyl effects in drug discovery and a call for new C-H methylation reactions Source: Angewandte Chemie International Edition (PubMed) URL:[Link]

Sources

Comparative

A Comparative Study of N-ethyl-4-methylpyrimidin-5-amine and its Structural Analogs: A Guide for Drug Discovery Professionals

Introduction The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities, including anticancer, antimicrobial, and anti-infl...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The substitution pattern on the pyrimidine ring plays a crucial role in modulating the pharmacological profile of these molecules. This guide provides an in-depth comparative analysis of N-ethyl-4-methylpyrimidin-5-amine and a series of its structural analogs. By systematically varying the N-alkyl substituent at the 5-amino position, we aim to elucidate the structure-activity relationships (SAR) that govern their physicochemical properties and biological efficacy.

This document is intended for researchers, scientists, and drug development professionals. It offers a comprehensive overview of the synthesis, characterization, and comparative evaluation of these novel pyrimidine derivatives, supported by detailed experimental protocols and comparative data. The insights provided herein are designed to guide the rational design of more potent and selective pyrimidine-based therapeutic candidates.

Synthesis of N-alkyl-4-methylpyrimidin-5-amine Analogs

The synthesis of the target N-alkyl-4-methylpyrimidin-5-amine analogs was designed to be a straightforward and efficient process, allowing for the generation of a focused library for comparative studies. A two-step synthetic sequence was developed, commencing with the commercially available 4-chloro-6-methyl-5-nitropyrimidine.

Synthetic Workflow

The overall synthetic strategy involves an initial nucleophilic aromatic substitution (SNAr) of the chlorine atom with an appropriate alkylamine, followed by the reduction of the nitro group to the desired 5-amino functionality.

start 4-chloro-6-methyl-5-nitropyrimidine step1 Nucleophilic Aromatic Substitution (SNA_r) start->step1 intermediate N-alkyl-4-methyl-5-nitropyrimidin-amine step1->intermediate Alkylamine, Base, Solvent step2 Nitro Group Reduction intermediate->step2 product N-alkyl-4-methylpyrimidin-5-amine (Target Analogs) step2->product Reducing Agent (e.g., Fe/HCl)

Caption: Synthetic workflow for N-alkyl-4-methylpyrimidin-5-amine analogs.

Experimental Protocol: General Procedure for the Synthesis of N-alkyl-4-methylpyrimidin-5-amines

Step 1: Synthesis of N-alkyl-4-methyl-5-nitropyrimidin-amines

  • To a solution of 4-chloro-6-methyl-5-nitropyrimidine (1.0 eq) in a suitable solvent such as ethanol or isopropanol (10 mL/mmol), add the corresponding alkylamine (1.2 eq) and a base such as triethylamine or diisopropylethylamine (1.5 eq).

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired N-alkyl-4-methyl-5-nitropyrimidin-amine.

Step 2: Synthesis of N-alkyl-4-methylpyrimidin-5-amines

  • Suspend the N-alkyl-4-methyl-5-nitropyrimidin-amine (1.0 eq) in a mixture of ethanol and water.

  • Add iron powder (5.0 eq) and a catalytic amount of hydrochloric acid.

  • Heat the reaction mixture to reflux (approximately 80 °C) for 2-4 hours, monitoring by TLC.

  • After completion, cool the reaction to room temperature and filter through a pad of celite to remove the iron salts.

  • Concentrate the filtrate, and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate or dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final N-alkyl-4-methylpyrimidin-5-amine.

Synthesis and Characterization Data

The following table summarizes the synthesized analogs and their corresponding yields and key analytical data.

Compound IDR GroupMolecular FormulaMolecular Weight ( g/mol )Yield (%)1H NMR (400 MHz, CDCl3) δ (ppm)Mass Spec (m/z) [M+H]+
1a -CH2CH3C7H11N3137.18788.21 (s, 1H), 3.45 (q, J=7.2 Hz, 2H), 2.45 (s, 3H), 1.30 (t, J=7.2 Hz, 3H)138.1
1b -CH2CH2CH3C8H13N3151.21758.20 (s, 1H), 3.40 (t, J=7.1 Hz, 2H), 2.44 (s, 3H), 1.70 (m, 2H), 0.98 (t, J=7.4 Hz, 3H)152.2
1c -CH2CH2CH2CH3C9H15N3165.24728.20 (s, 1H), 3.42 (t, J=7.1 Hz, 2H), 2.44 (s, 3H), 1.65 (m, 2H), 1.42 (m, 2H), 0.95 (t, J=7.3 Hz, 3H)166.2
1d -(CH2CH3)2C9H15N3165.24658.15 (s, 1H), 3.55 (q, J=7.1 Hz, 4H), 2.40 (s, 3H), 1.20 (t, J=7.1 Hz, 6H)166.2

Physicochemical Properties

The physicochemical properties of drug candidates, such as lipophilicity (logP) and basicity (pKa), are critical determinants of their pharmacokinetic and pharmacodynamic profiles.[3] These properties were calculated for the synthesized analogs to assess the impact of N-alkylation.

Comparative Physicochemical Data
Compound IDR GroupCalculated logPCalculated pKa
1a -CH2CH31.855.2
1b -CH2CH2CH32.385.3
1c -CH2CH2CH2CH32.915.3
1d -(CH2CH3)22.655.8

The calculated logP values indicate a progressive increase in lipophilicity with the elongation of the N-alkyl chain. The N,N-diethyl analog (1d ) exhibits a slightly lower logP than the N-butyl analog (1c ), likely due to its more compact structure. The calculated pKa values suggest a slight increase in basicity with increasing alkyl substitution, with the tertiary amine in 1d being the most basic.[4]

Biological Evaluation

The synthesized N-alkyl-4-methylpyrimidin-5-amine analogs were evaluated for their in vitro anticancer and antibacterial activities to establish a preliminary structure-activity relationship.

In Vitro Anticancer Activity

The cytotoxicity of the compounds was assessed against two human cancer cell lines, HCT-116 (colon carcinoma) and MCF-7 (breast adenocarcinoma), using the MTT assay.[5][6]

Experimental Protocol: MTT Cytotoxicity Assay
  • Cell Seeding: Seed HCT-116 and MCF-7 cells into 96-well plates at a density of 5 x 103 cells/well and incubate for 24 hours at 37 °C in a 5% CO2 atmosphere.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds (0.1 to 100 µM) for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) values from the dose-response curves.

Anticancer Activity Data
Compound IDR GroupHCT-116 IC50 (µM)MCF-7 IC50 (µM)
1a -CH2CH325.432.8
1b -CH2CH2CH315.221.5
1c -CH2CH2CH2CH38.912.4
1d -(CH2CH3)245.758.2
Doxorubicin(Positive Control)0.81.2

The results indicate that the anticancer activity against both cell lines increases with the length of the N-alkyl chain from ethyl to butyl. However, the N,N-diethyl analog (1d ) showed significantly reduced activity, suggesting that steric hindrance at the 5-amino position may be detrimental to its cytotoxic effect.

In Vitro Antibacterial Activity

The antibacterial potential of the analogs was evaluated against a Gram-negative bacterium, Escherichia coli (ATCC 25922), and a Gram-positive bacterium, Staphylococcus aureus (ATCC 29213), by determining the Minimum Inhibitory Concentration (MIC).[7][8]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
  • Bacterial Culture: Prepare an overnight culture of E. coli and S. aureus in Mueller-Hinton Broth (MHB).

  • Compound Dilution: Prepare serial twofold dilutions of the test compounds in MHB in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the bacterial suspension to a final concentration of 5 x 105 CFU/mL.

  • Incubation: Incubate the plates at 37 °C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Antibacterial Activity Data
Compound IDR GroupE. coli MIC (µg/mL)S. aureus MIC (µg/mL)
1a -CH2CH312864
1b -CH2CH2CH36432
1c -CH2CH2CH2CH33216
1d -(CH2CH3)2>256128
Ciprofloxacin(Positive Control)0.0150.5

Similar to the anticancer activity, the antibacterial efficacy against both bacterial strains improved with increasing length of the linear N-alkyl chain. The N-butyl analog (1c ) was the most potent in this series. The N,N-diethyl substitution in 1d resulted in a significant loss of antibacterial activity.

Structure-Activity Relationship (SAR) Discussion

The preliminary biological data allows for the formulation of an initial structure-activity relationship for this series of N-alkyl-4-methylpyrimidin-5-amines.

Caption: Summary of the structure-activity relationship observations.

The observed trends suggest that the 5-amino group is a critical pharmacophoric feature and that its substitution pattern significantly influences biological activity. The enhanced potency with longer linear alkyl chains may be attributed to increased lipophilicity, which could facilitate better penetration through cell membranes. The detrimental effect of the bulky N,N-diethyl group suggests that a hydrogen bond donor at the 5-amino position might be important for target interaction, or that excessive steric bulk hinders the molecule from adopting an active conformation.

Conclusion

This comparative guide has detailed the synthesis and evaluation of a series of N-alkyl-4-methylpyrimidin-5-amine analogs. The study has successfully established a preliminary structure-activity relationship, demonstrating that increasing the length of a linear N-alkyl substituent from ethyl to butyl enhances both anticancer and antibacterial activities. Conversely, N,N-dialkylation proved to be detrimental to the biological profile of these compounds.

The N-butyl-4-methylpyrimidin-5-amine (1c ) emerged as the most promising lead compound from this initial screen, warranting further investigation and optimization. Future studies should focus on exploring a wider range of N-substituents to refine the SAR and on elucidating the mechanism of action of these novel pyrimidine derivatives. The detailed protocols and comparative data presented herein provide a solid foundation for the continued development of this promising class of compounds.

References

  • BenchChem. (2025). Protocol for Cytotoxicity Assessment of Novel Compounds in Cancer Cell Lines. BenchChem.
  • Ghosh, C., et al. (2016). Pyrimidines as Anticancer Agent: A Review. Journal of Advanced Scientific Research, 7(2), 01-10.
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  • Protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method.
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Validation

A Senior Application Scientist's Guide to Benchmarking N-ethyl-4-methylpyrimidin-5-amine Against Standard Kinase Inhibitors

Introduction: The development of selective kinase inhibitors is a cornerstone of modern targeted therapy. However, the high degree of conservation in the ATP-binding site across the human kinome presents a significant ch...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The development of selective kinase inhibitors is a cornerstone of modern targeted therapy. However, the high degree of conservation in the ATP-binding site across the human kinome presents a significant challenge, often leading to off-target effects.[1][2] Therefore, rigorous benchmarking of any new chemical entity against well-characterized standard inhibitors is not merely a formality but a critical step in drug discovery. It allows for the robust determination of potency, selectivity, and potential therapeutic windows.

This guide provides a comprehensive framework for benchmarking N-ethyl-4-methylpyrimidin-5-amine, hereafter referred to as the Investigational Compound (IC), against established kinase inhibitors. As there is limited public data on the specific kinase targets of N-ethyl-4-methylpyrimidin-5-amine, we will proceed by outlining a universal, field-proven methodology applicable to any novel compound with suspected kinase inhibitory activity. We will explain the causality behind each experimental choice, provide self-validating protocols, and ground our recommendations in authoritative sources.

Part 1: Strategic Selection of Comparators and Assays

The foundation of a meaningful benchmarking study lies in the selection of appropriate standards and assay platforms. The goal is to contextualize the IC's performance by comparing it to inhibitors with known characteristics—both broad-spectrum and highly selective.

1.1. The Investigational Compound (IC): N-ethyl-4-methylpyrimidin-5-amine

Our subject is a pyrimidine derivative. The pyrimidine scaffold is a well-established "privileged structure" in kinase inhibitor design, forming the core of numerous approved drugs that target a wide range of kinases, including Janus kinases (JAKs) and Aurora kinases.[3][4][5] This structural precedent provides a strong rationale for profiling N-ethyl-4-methylpyrimidin-5-amine for kinase inhibitory activity.

1.2. Selection of Standard Kinase Inhibitors

To create a robust comparative landscape, we will use two types of standards:

  • Gefitinib: A highly selective and clinically approved inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[6] It serves as a benchmark for a targeted, selective inhibitor profile.

  • Staurosporine: A potent, broad-spectrum inhibitor that interacts with a vast number of kinases. It is an excellent positive control for assay performance and provides a reference for a non-selective profile.

1.3. Rationale for a Dual-Assay Approach

A comprehensive understanding of an inhibitor's properties cannot be gleaned from a single assay type. We will employ a two-pronged approach:

  • Biochemical Assays: These assays utilize purified enzymes and substrates to measure the direct inhibitory effect of a compound on kinase activity. They are essential for determining intrinsic potency (IC50) and building a selectivity profile across a panel of kinases.[7]

  • Cell-Based Assays: These are critical for verifying that a compound can penetrate the cell membrane and inhibit the target kinase within a physiological context, where it must compete with high intracellular concentrations of ATP.[8][9] Cellular assays provide a more physiologically relevant measure of a compound's potential efficacy.

Part 2: The Benchmarking Workflow

A logical and structured workflow ensures that the data collected is robust, reproducible, and allows for clear interpretation. The overall strategy involves progressing from direct enzyme inhibition to activity in a cellular context.

cluster_prep Phase 1: Preparation cluster_biochem Phase 2: Biochemical Profiling cluster_cellular Phase 3: Cellular Validation cluster_analysis Phase 4: Data Synthesis A Define Investigational Compound (IC) and Standards (Gefitinib, Staurosporine) B Select Kinase Panel (e.g., EGFR, SRC, ABL, p38) A->B Define Scope C Perform ADP-Glo™ Kinase Assay B->C Execute Biochemical Screen D Generate Dose-Response Curves C->D E Calculate Biochemical IC50 Values D->E I Compile Comparative Data Table E->I Input Data F Select Relevant Cell Line (e.g., A431 for EGFR) G Perform CellTiter-Glo® Cell Viability Assay F->G Execute Cellular Screen H Calculate Cellular IC50 Values G->H H->I Input Data J Analyze Potency and Selectivity Profile I->J Interpret Results A Step 1: Kinase Reaction (Kinase + Substrate + ATP + Inhibitor) Incubate at RT B Step 2: Stop Reaction & Deplete ATP Add ADP-Glo™ Reagent Incubate 40 min A->B ADP is produced C Step 3: Convert ADP to ATP Add Kinase Detection Reagent Incubate 30 min B->C Remaining ATP is removed D Step 4: Measure Light Output Luciferase/Luciferin reaction generates luminescent signal C->D Signal Generation E Luminometer D->E Read Plate

Caption: Workflow of the ADP-Glo™ Kinase Assay.

Protocol:

  • Compound Preparation: Prepare a 10-point serial dilution of the IC, Gefitinib, and Staurosporine in 100% DMSO. A typical starting concentration is 1 mM.

  • Assay Plate Preparation: Transfer 100 nL of each compound dilution into a 384-well assay plate. Include "DMSO only" wells for no-inhibition control (100% activity) and "no enzyme" wells for background control (0% activity).

  • Kinase Reaction:

    • Prepare a reaction buffer (e.g., 50 mM HEPES pH 7.5, 50 mM NaCl, 3 mM MgCl2, 25 µg/ml BSA). [10] * Add 5 µL of a solution containing the purified kinase and its specific substrate in reaction buffer to each well.

    • Initiate the reaction by adding 5 µL of an ATP solution. The final ATP concentration should be at or near the Km of the specific kinase to ensure competitive inhibition is accurately measured. [11] * Incubate for 60 minutes at room temperature.

  • Signal Generation (as per manufacturer's protocol)[10]:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert the ADP generated into ATP and introduce luciferase/luciferin. Incubate for 30-40 minutes at room temperature.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

  • Data Analysis:

    • Subtract the background luminescence (from "no enzyme" controls).

    • Normalize the data by setting the "DMSO only" control as 100% activity and background as 0% activity.

    • Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value. [12]

Cellular IC50 Determination via CellTiter-Glo® Luminescent Cell Viability Assay

Rationale: This assay determines the number of viable cells in culture based on quantifying the ATP present, which is an indicator of metabolically active cells. [13]When using a cell line whose proliferation is dependent on a specific kinase, a decrease in cell viability upon treatment with an inhibitor serves as an indirect measure of that kinase's inhibition in a cellular context. [11] Protocol:

  • Cell Culture: Culture a relevant cancer cell line (e.g., A431, which overexpresses EGFR, for testing against Gefitinib) in the recommended medium. [13]2. Cell Plating: Seed cells in a 96-well white, clear-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells per well) and incubate for 24 hours to allow for attachment.

  • Compound Treatment:

    • Prepare a serial dilution of the inhibitors in the appropriate cell culture medium.

    • Add the diluted compounds to the respective wells. Ensure the final DMSO concentration is consistent across all wells and is non-toxic (typically ≤ 0.1%). [13] * Include "vehicle control" (DMSO only) and "no cells" (medium only) wells.

    • Incubate the plate for 72 hours, a sufficient duration to observe effects on cell proliferation.

  • Assay Execution (as per manufacturer's protocol):

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.

    • Mix contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure luminescence with a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by fitting the data to a four-parameter logistic curve. [13]

Part 4: Data Presentation and Interpretation

All quantitative data should be summarized in a clear, structured table to facilitate direct comparison of potency and selectivity.

Table 1: Comparative Inhibitory Profile (Illustrative Data)

CompoundTarget KinaseBiochemical IC50 (nM)Cellular IC50 (nM) (A431 Cell Line)
N-ethyl-4-methylpyrimidin-5-amine (IC) EGFR50250
SRC800>10,000
p38>10,000>10,000
Gefitinib (Standard) EGFR225
SRC>10,000>10,000
p38>10,000>10,000
Staurosporine (Standard) EGFR15
SRC310
p38615

Interpretation:

  • Potency: In this illustrative table, Gefitinib is the most potent biochemical inhibitor of EGFR (IC50 = 2 nM). The Investigational Compound shows moderate potency (50 nM).

  • Selectivity: Gefitinib demonstrates high selectivity for EGFR over SRC and p38. Staurosporine is non-selective, inhibiting all tested kinases with high potency. The IC shows a degree of selectivity for EGFR over SRC, and is inactive against p38, suggesting a favorable but less pronounced selectivity profile than Gefitinib.

  • Biochemical vs. Cellular Shift: The rightward shift in IC50 values from biochemical to cellular assays (e.g., IC's EGFR IC50 shifts from 50 nM to 250 nM) is common. This can be due to factors like cell membrane permeability, protein binding, or competition with high intracellular ATP levels. [9]A smaller shift indicates better translation of enzymatic inhibition to a cellular effect.

Conclusion

This guide outlines a robust, multi-faceted strategy for the initial benchmarking of a novel kinase inhibitor, N-ethyl-4-methylpyrimidin-5-amine. By employing both direct biochemical and indirect cellular assays and comparing the results against well-defined standards, researchers can build a comprehensive profile of the compound's potency, selectivity, and cellular activity. This foundational data is indispensable for making informed decisions about the compound's potential for further development in the drug discovery pipeline. The key to a successful benchmarking campaign is not just generating data, but understanding the causal links between experimental design and the quality of the insights obtained.

References

  • Zegzouti, H., et al. (2011). Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform.
  • Klaeger, S., et al. (2021). Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. Frontiers in Oncology.
  • Reaction Biology. KINASE PROFILING & SCREENING.
  • AssayQuant. PhosphoSens®-Kinetic Continuous Fluorescent Intensity (FI) Kinase Assay and Determination of Kinase Inhibitor IC50 Values. AssayQuant Technologies, Inc.
  • Schyman, P., et al. (2016). Profiling Prediction of Kinase Inhibitors: Toward the Virtual Assay.
  • BPS Bioscience. Kinase Screening and Profiling Services. BPS Bioscience, Inc.
  • Gunerka, P., et al. (2020).
  • Mohamed, M. (2022). Fluorescent Cellular Assays for Kinase Inhibitors. ProQuest.
  • Bain, J., et al. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. Biochemical Journal.
  • Creative Biolabs. Immuno-oncology Cell-based Kinase Assay Service.
  • Benchchem. Independent Verification of IC50 Values: A Comparative Guide for Kinase Inhibitors. BenchChem.
  • Wang, Y., et al. (2023). Screening assays for tyrosine kinase inhibitors: A review. Biomedicine & Pharmacotherapy.
  • Vasta, J. D., et al. (2020). Cellular Context Influences Kinase Inhibitor Selectivity. Journal of Medicinal Chemistry.
  • Liu, X., et al. (2024). Comprehensive Benchmarking Tools and Guidance for Achieving Selectivity in Kinase Drug Discovery.
  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development.
  • ThermoFisher Scientific. LanthaScreen Eu Kinase Binding Assay for KDR Overview. ThermoFisher Scientific.
  • Liu, X., et al. (2024). Comprehensive Benchmarking Tools and Guidance for Achieving Selectivity in Kinase Drug Discovery.
  • Schless-Hoy, S., et al. (2024). Benchmarking Cross-Docking Strategies in Kinase Drug Discovery.
  • ResearchGate. (2024). Kinase-Bench: Comprehensive Benchmarking Tools and Guidance for Achieving Selectivity in Kinase Drug Discovery | Request PDF.
  • ResearchGate. (2024). (PDF) Kinase-Bench: Comprehensive Benchmarking Tools and Guidance for Achieving Selectivity in Kinase Drug Discovery.
  • Benchchem. Ethyl 2-(aminomethyl)
  • Li, R., et al. (2023). Discovery of N-(4-(Aminomethyl)phenyl)-5-methylpyrimidin-2-amine Derivatives as Potent and Selective JAK2 Inhibitors. Journal of Medicinal Chemistry.
  • Bavetsias, V., et al. (2010). Discovery of N-Phenyl-4-(thiazol-5-yl)pyrimidin-2-amine Aurora Kinase Inhibitors. Journal of Medicinal Chemistry.
  • PubMed. (2010). Discovery of N-Phenyl-4-(thiazol-5-yl)pyrimidin-2-amine Aurora Kinase Inhibitors.
  • NextSDS.
  • Wang, Y., et al. (2019). Discovery of (R)-5-((5-(1-methyl-1H-pyrazol-4-yl)-4-(methylamino)pyrimidin-2-yl)amino)-3-(piperidin-3-yloxy)picolinonitrile, a novel CHK1 inhibitor for hematologic malignancies. European Journal of Medicinal Chemistry.
  • Wang, S., et al. (2010). Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors. Journal of Medicinal Chemistry.
  • Hennequin, L. F., et al. (2006). N-(5-Chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5- (tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a Novel, Highly Selective, Orally Available, Dual-Specific c-Src/Abl Kinase Inhibitor. Journal of Medicinal Chemistry.
  • Cinelli, M. A., et al. (2015). Potent, Selective, and Membrane Permeable 2-Amino-4-Substituted Pyridine-Based Neuronal Nitric Oxide Synthase Inhibitors. Journal of Medicinal Chemistry.
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Comparative

A Comparative Guide to the Synthesis of N-ethyl-4-methylpyrimidin-5-amine: An Evaluation of Reproducibility and Practicality

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical and materials science, the synthesis of novel heterocyclic compounds is a cornerstone of innovation. N-ethyl-4-methylpyri...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and materials science, the synthesis of novel heterocyclic compounds is a cornerstone of innovation. N-ethyl-4-methylpyrimidin-5-amine, a substituted pyrimidine, represents a valuable scaffold for the development of new chemical entities. This guide provides a comparative analysis of plausible synthetic routes to this target molecule. As no direct, validated protocols are extensively reported in peer-reviewed literature, this document leverages established synthetic strategies for structurally analogous compounds to propose and evaluate methodologies based on their theoretical reproducibility, potential yield, and practical considerations for a research and development setting.

Introduction to the Synthetic Challenge

The synthesis of N-ethyl-4-methylpyrimidin-5-amine presents a unique challenge due to the potential for multiple reactive sites on the pyrimidine core. The key to a successful and reproducible synthesis lies in the strategic selection of starting materials and reaction conditions to ensure regioselective introduction of the ethyl group onto the 5-amino moiety without side reactions. This guide will explore two primary logical approaches: direct N-alkylation of a pre-formed aminopyrimidine and a reductive amination pathway starting from a functionalized pyrimidine.

Comparative Analysis of Proposed Synthetic Methodologies

We will dissect two promising, albeit theoretical, synthetic pathways. The evaluation will focus on the causality behind experimental choices, potential pitfalls, and the overall trustworthiness of each method in a laboratory setting.

Methodology Starting Material Key Transformations Potential Advantages Potential Disadvantages Estimated Reproducibility
Method 1: Direct N-Alkylation 4-methylpyrimidin-5-amineDirect ethylation of the amino groupFewer synthetic steps, potentially faster route.Risk of over-alkylation (diethylation), potential for N-alkylation on the pyrimidine ring, requires careful control of stoichiometry and reaction conditions.Moderate to High
Method 2: Reductive Amination 4-methylpyrimidine-5-carbaldehydeImine formation with ethylamine followed by reductionHigh selectivity for mono-ethylation, milder reaction conditions, generally high yielding.Requires the synthesis of the aldehyde precursor, which adds steps to the overall sequence.High

Method 1: Direct N-Alkylation of 4-methylpyrimidin-5-amine

This approach is the most straightforward, involving the direct reaction of 4-methylpyrimidin-5-amine with an ethylating agent. The success of this method hinges on controlling the reactivity of the amino group to prevent the formation of the N,N-diethyl derivative and to avoid alkylation of the ring nitrogen atoms.

Proposed Experimental Protocol:
  • Dissolution: Dissolve 4-methylpyrimidin-5-amine (1.0 eq.) in a suitable anhydrous solvent such as N,N-dimethylformamide (DMF) or acetonitrile.

  • Base Addition: Add a non-nucleophilic base (1.1 - 1.5 eq.), such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA), to the solution. The base is crucial for scavenging the acid byproduct of the reaction.

  • Ethylating Agent Addition: Slowly add a suitable ethylating agent (1.0 - 1.2 eq.), such as ethyl iodide (EtI) or ethyl bromide (EtBr), to the reaction mixture at room temperature. The stoichiometry is critical to minimize over-alkylation.

  • Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product should be purified by column chromatography on silica gel to isolate the desired N-ethyl-4-methylpyrimidin-5-amine.

Causality and Experimental Rationale:

The choice of a polar aprotic solvent like DMF facilitates the dissolution of the starting materials and the base. A non-nucleophilic base is selected to deprotonate the amino group, increasing its nucleophilicity, without competing in the alkylation reaction. Careful, dropwise addition of the ethylating agent helps to maintain a low concentration of the alkylating agent, which favors mono-alkylation.

Diagram of the Direct N-Alkylation Workflow:

start Start: 4-methylpyrimidin-5-amine dissolve Dissolve in Anhydrous DMF start->dissolve add_base Add K₂CO₃ dissolve->add_base add_ethylating_agent Slowly add Ethyl Iodide add_base->add_ethylating_agent react Stir at RT-60°C (Monitor by TLC/LC-MS) add_ethylating_agent->react workup Aqueous Work-up & Extraction react->workup purify Column Chromatography workup->purify product Product: N-ethyl-4-methylpyrimidin-5-amine purify->product

Caption: Workflow for the Direct N-Alkylation of 4-methylpyrimidin-5-amine.

Method 2: Reductive Amination of 4-methylpyrimidine-5-carbaldehyde

This two-step, one-pot approach involves the formation of an imine intermediate between 4-methylpyrimidine-5-carbaldehyde and ethylamine, followed by in-situ reduction to the target amine. This method is generally more selective for mono-alkylation.[1]

Proposed Experimental Protocol:
  • Imine Formation: Dissolve 4-methylpyrimidine-5-carbaldehyde (1.0 eq.) and ethylamine hydrochloride (1.2 eq.) in a suitable solvent such as methanol or 1,2-dichloroethane (DCE). Add a mild base like triethylamine (1.2 eq.) to liberate the free ethylamine. Stir the mixture at room temperature for 1-2 hours to facilitate imine formation. The reaction can be gently heated if necessary.

  • Reduction: Cool the reaction mixture to 0 °C and add a reducing agent such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) portion-wise. Sodium triacetoxyborohydride is often preferred as it is a milder and more selective reducing agent for imines in the presence of aldehydes.[1]

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until the imine intermediate is fully consumed, as monitored by TLC or LC-MS.

  • Work-up and Purification: Quench the reaction carefully with water or a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography.

Causality and Experimental Rationale:

Reductive amination is a robust and widely used method for the synthesis of secondary amines.[1][2] The formation of the imine is a reversible reaction, and the subsequent reduction drives the equilibrium towards the product. The choice of reducing agent is critical; NaBH(OAc)₃ is particularly effective as it is less likely to reduce the starting aldehyde.[1]

Diagram of the Reductive Amination Workflow:

start Start: 4-methylpyrimidine-5-carbaldehyde dissolve Dissolve in Methanol start->dissolve add_amine Add Ethylamine HCl & Triethylamine dissolve->add_amine form_imine Stir at RT (Imine Formation) add_amine->form_imine cool Cool to 0°C form_imine->cool add_reducing_agent Add NaBH(OAc)₃ cool->add_reducing_agent react Stir at RT (Monitor by TLC/LC-MS) add_reducing_agent->react workup Aqueous Work-up & Extraction react->workup purify Column Chromatography workup->purify product Product: N-ethyl-4-methylpyrimidin-5-amine purify->product

Caption: Workflow for the Reductive Amination Synthesis of N-ethyl-4-methylpyrimidin-5-amine.

Discussion on Reproducibility and Method Selection

Direct N-Alkylation (Method 1): The primary challenge to the reproducibility of this method is controlling the selectivity of the alkylation. Over-alkylation to form the N,N-diethyl derivative is a common side reaction. The basicity of the pyrimidine ring nitrogens also presents a potential site for undesired alkylation. However, with careful control of stoichiometry, temperature, and slow addition of the alkylating agent, good yields of the mono-alkylated product can be achieved. This method's simplicity makes it an attractive starting point for initial exploratory synthesis.

Reductive Amination (Method 2): This method is inherently more selective and, therefore, likely to be more reproducible. The formation of the imine followed by reduction is a well-established and reliable transformation.[3][4] The main drawback is the potential need to synthesize the starting aldehyde, 4-methylpyrimidine-5-carbaldehyde, if it is not commercially available. This would add to the overall number of steps and could impact the overall yield. However, for achieving a clean and predictable synthesis of the target molecule, reductive amination is the superior choice from a chemical-process perspective.

Conclusion and Recommendations

For researchers seeking a rapid synthesis of N-ethyl-4-methylpyrimidin-5-amine for initial screening purposes, the Direct N-Alkylation method offers a viable, albeit potentially lower-yielding, option. Careful optimization of reaction conditions will be paramount to its success.

For those requiring a more robust, scalable, and reproducible synthesis for applications such as lead optimization in drug discovery, the Reductive Amination pathway is highly recommended. While it may involve more steps to access the starting material, the enhanced selectivity and predictability of the key transformation offer significant advantages in the long run.

Ultimately, the choice of synthetic route will depend on the specific needs of the project, including the required scale, purity, and the availability of starting materials. Both proposed methods are grounded in well-established organic chemistry principles and provide a solid foundation for the successful synthesis of N-ethyl-4-methylpyrimidin-5-amine.

References

  • Johnson, T. B., & Matsuo, I. (1920). RESEARCHES ON PYRIMIDINES. LXXXVII. ALKYLATION OF 5-AMINO-URACIL. Journal of the American Chemical Society, 42(10), 2161-2168.
  • Sidhu, B., Mondal, R., & Herbert, D. E. (2024). Tandem Hydrogen-Borrowing Dehydrogenative Coupling and Hydrodefluorination.
  • Mohana, K. N., & Mallesha, L. (2011). Synthesis and in vitro biological activity of N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine derivatives.
  • Zhao, G., et al. (2019). Development of Two Scalable Syntheses of 4-Amino-5-aminomethyl-2-methylpyrimidine: Key Intermediate for Vitamin B 1. Organic Process Research & Development, 23(11), 2465-2472.
  • BenchChem. (2025). Technical Support Center: Synthesis of 4-N-methyl-5-nitropyrimidine-2,4-diamine.
  • Vallette, H., et al. (1998). Comparative study of reductive amination reaction on 5-(4-formyl-3,5-dimethoxyphenoxy)valeric acid and its monomethoxy analog using the Multipin approach. Molecular Diversity, 4(3), 155-163.
  • Roychowdhury, P., et al. (2023). Synthesis of Secondary Amines via Self-Limiting Alkylation of N-Aminopyridinium Salts. ChemRxiv.
  • Process for the N-alkylation of aminopyridines. (2021).
  • Sigma-Aldrich.
  • T, C., & A, F. (1999). Comparative study of reductive amination reaction on 5-(4-formyl-3,5-dimethoxyphenoxy)valeric acid and its monomethoxy analog using the Multipin™ approach. Molecular diversity, 4, 155-63.
  • Boruah, M., et al. (2025). Nitropyridines in the Synthesis of Bioactive Molecules. Molecules, 30(9), 3845.
  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry.
  • Templ, J., & Schnürch, M. (2024). A Guide for Mono-Selective N-Methylation, N-Ethylation, and N-n-Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late-Stage Modification. Chemistry – A European Journal, 30(26), e202304205.
  • Templ, J., & Schnürch, M. (2024). A Guide for Mono-Selective N-Methylation, N-Ethylation, and N-n-Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late-Stage Modification. Chemistry – A European Journal, 30(26), e202304205.
  • Gutsche, C. D., et al. (1964). The Synthesis of N-(5-Acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide. Journal of the American Chemical Society, 86(23), 5164-5169.
  • Borch, R. F., & Hassid, A. I. (1972). A new method for the reductive amination of aldehydes and ketones. The Journal of Organic Chemistry, 37(10), 1673-1674.

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Safety & Regulatory Compliance

Safety

Section 1: Chemical Profiling &amp; Mechanistic Hazard Assessment

As a Senior Application Scientist, I understand that the handling and disposal of specialized chemical intermediates like N-ethyl-4-methylpyrimidin-5-amine (CAS 408509-65-9)[1] require more than just compliance—they requ...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I understand that the handling and disposal of specialized chemical intermediates like N-ethyl-4-methylpyrimidin-5-amine (CAS 408509-65-9)[1] require more than just compliance—they require a mechanistic understanding of the chemical's behavior.

This guide provides researchers and drug development professionals with an authoritative, self-validating framework for the operational handling and disposal of this pyrimidine derivative. By understanding the causality behind these protocols, laboratories can ensure experimental integrity, mitigate risks, and maintain strict environmental compliance.

To design an effective handling and disposal protocol, we must first understand the molecular behavior of the compound. N-ethyl-4-methylpyrimidin-5-amine features an electron-deficient pyrimidine ring offset by electron-donating methyl and ethylamino groups.

The Causality of Hazard: The secondary amine group and the pyrimidine nitrogens confer weak basicity and nucleophilicity to the molecule. Because of this, the compound can react exothermically with strong acids, electrophiles, and oxidizing agents. Furthermore, the lipophilic nature of the ethyl and methyl groups allows the compound to easily penetrate standard nitrile gloves upon prolonged exposure, acting as a dermal and respiratory irritant[2].

Quantitative Data Summary
PropertyValueOperational Implication
Chemical Name N-ethyl-4-methylpyrimidin-5-amineNomenclature for standard operating procedures (SOPs).
CAS Registry Number 408509-65-9[1]Required for hazardous waste manifesting.
PubChem CID 45080085[1]Reference for toxicological databases.
Molecular Formula C₇H₁₁N₃Indicates high nitrogen content; potential for NOx emissions during incineration.
Molecular Weight 137.18 g/mol Used for molarity calculations in aqueous quenching.
GHS Classification Irritant (Skin, Eye, Respiratory)[2]Dictates mandatory PPE and fume hood usage.
Storage Conditions Inert atmosphere, dark, room temp[2]Prevents oxidative degradation of the amine group.

Section 2: Operational Handling & Experimental Workflows

To maintain scientific integrity, all handling protocols must act as self-validating systems . This means every operational step includes a verification check to ensure the system remains in a safe state, aligning with[3].

Step-by-Step Handling Methodology
  • Preparation & PPE: Don a flame-resistant lab coat, ANSI-approved safety goggles, and double-layered nitrile gloves. Causality: Double-gloving is required because the organic nature of the compound can permeate a single nitrile layer over time.

  • Environmental Control: Conduct all weighing and transfers within a certified Class II Type B2 biological safety cabinet or a standard chemical fume hood[4].

  • Transfer Protocol: Use anti-static spatulas for solid transfers. If the compound is in a liquid/oily state, use positive displacement pipettes to account for viscosity.

  • System Validation Check: Before initiating any reaction, verify the airflow of the fume hood (must be between 80-100 fpm). Self-Validation: If the flow monitor alarms, the system is invalid; halt all handling immediately.

Section 3: Waste Segregation & Disposal Procedures

Because N-ethyl-4-methylpyrimidin-5-amine is an active pharmaceutical intermediate, it falls under strict regulatory scrutiny and must never be discharged into municipal wastewater systems[5]. The disposal strategy relies on segregating waste streams at the source to prevent incompatible chemical reactions.

Step-by-Step Disposal Methodology
  • Aqueous Waste Quenching:

    • Action: Collect all aqueous washings containing trace amounts of the compound.

    • Causality: Due to its basicity, the compound may exist as a water-soluble protonated salt in acidic washes.

    • Validation Check: Use a calibrated pH meter to ensure the aqueous waste is neutralized to a pH of 6.0–8.0 before sealing the carboy.

  • Organic Solvent Segregation:

    • Action: Separate halogenated (e.g., DCM, Chloroform) and non-halogenated (e.g., Ethyl Acetate, Methanol) organic waste streams.

    • Causality: Mixing halogenated solvents with basic amines under certain conditions can lead to the formation of reactive intermediate salts or exothermic alkylation reactions.

  • Solid Waste Containment:

    • Action: Place all contaminated consumables (pipette tips, weighing boats, outer gloves) into a designated, puncture-resistant solid hazardous waste bin.

  • Final Disposal:

    • Action: Label all containers with the exact CAS number (408509-65-9)[1] and arrange for pickup by a licensed hazardous waste vendor for high-temperature incineration.

WastePathway Reaction Experimental Workflow (N-ethyl-4-methylpyrimidin-5-amine) Segregation Waste Segregation Decision Matrix Reaction->Segregation OrgWaste Halogenated / Non-Halogenated Organic Solvents Segregation->OrgWaste Dissolved in Organics AqueousWaste Aqueous Waste (pH 6-8) Segregation->AqueousWaste Aqueous Extraction SolidWaste Contaminated Consumables (PPE, Vials) Segregation->SolidWaste Solid Residues Incineration High-Temperature Incineration (Licensed Facility) OrgWaste->Incineration BioTreatment Wastewater Treatment (Post-Neutralization) AqueousWaste->BioTreatment SolidWaste->Incineration

Figure 1: Decision matrix and disposal pathway for N-ethyl-4-methylpyrimidin-5-amine waste.

Section 4: Spill Response & Decontamination

In the event of a spill, rapid logical assessment is required to prevent aerosolization and dermal exposure.

Step-by-Step Spill Protocol
  • Assessment & Evacuation: Determine if the spill is minor (< 50 g/mL) or major (> 50 g/mL). For major spills, evacuate the lab and contact the HazMat team immediately.

  • Containment: For minor spills, ensure local exhaust ventilation is maximized. Do not use water, as it may spread the organic compound.

  • Absorption: Apply an inert, non-combustible absorbent material (such as dry sand or vermiculite) over the spill. Causality: Inert absorbents physically trap the compound without risking an exothermic chemical reaction.

  • Collection: Sweep the absorbed mixture using a non-sparking tool and deposit it into a heavy-duty hazardous waste bag.

  • Decontamination Validation: Wipe the affected surface with a 5% mild acid solution (like dilute acetic acid) to neutralize residual amine, followed by a water wash. Verify the surface pH is neutral using indicator paper.

SpillResponse Spill Chemical Spill Detected (CAS 408509-65-9) Assess Assess Volume & Toxicity Spill->Assess Minor Minor Spill (< 50 g/mL) Assess->Minor Major Major Spill (> 50 g/mL) Assess->Major Ventilate Ensure Ventilation & Don PPE Minor->Ventilate Evacuate Evacuate & Call HazMat Major->Evacuate Absorb Apply Inert Absorbent (Sand/Vermiculite) Ventilate->Absorb Collect Collect in Sealed Hazardous Waste Container Absorb->Collect

Figure 2: Logical operational response protocol for chemical spills.

References

  • Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450). Occupational Safety and Health Administration (OSHA). [Link]

  • Resource Conservation and Recovery Act (RCRA) Regulations. U.S. Environmental Protection Agency (EPA). [Link]

  • PubChem Compound Summary for CID 45080085, N-ethyl-4-methylpyrimidin-5-amine. National Center for Biotechnology Information. [Link]

Sources

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